cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBDVNLIEHCCTP-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926072 | |
| Record name | 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128110-37-2, 18414-30-7 | |
| Record name | 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, a conformationally constrained β-amino acid of significant interest in medicinal chemistry and drug development.[1] Its structural rigidity and similarity to natural amino acids make it a valuable building block for peptidomimetics and a potential modulator of neurotransmitter activity, particularly at GABA receptors.[1] This document details a scalable synthetic protocol, presents key quantitative data, and illustrates the relevant biological context.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 18414-30-7 | [2] |
| Molecular Formula | C₆H₁₁NO₂·HCl | [2] |
| Molecular Weight | 165.62 g/mol | [2] |
| Melting Point | 199-202 °C | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility | Water-soluble | [1] |
| Purity | ≥98% | [2] |
Synthetic Approach: A Scalable Route to All Stereoisomers
A well-documented and scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) has been reported, starting from ethyl 2-oxocyclopentanecarboxylate.[3] This guide focuses on the synthesis of the cis-isomers. The overall workflow involves the formation of diastereomeric β-amino esters, followed by separation and subsequent deprotection to yield the target amino acid.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a scalable synthesis method and outlines the key steps to obtain the cis-isomers.[3][4]
Step 1: Reductive Amination and Formation of Diastereomeric β-Amino Esters
-
Reaction Setup: Dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in toluene. Add isobutyric acid (1.1 equivalents) and (S)-α-phenylethylamine (1.08 equivalents).[3]
-
Azeotropic Removal of Water: Heat the mixture to 70°C for 2 hours. Increase the temperature to distill off approximately half of the toluene to remove water azeotropically.[3]
-
Reduction: Cool the reaction mixture and proceed with reduction. While the original literature describes a subsequent reduction step, specific details for the formation of the cis/trans mixture via this exact one-pot method are not fully elaborated in the provided search results. A typical approach would involve a reducing agent suitable for imines, such as sodium cyanoborohydride or catalytic hydrogenation.
-
Workup: After the reduction is complete, perform an acidic workup by slowly adding 5 M HCl to the ice-cooled mixture. This will result in the formation of a white precipitate and a transparent organic phase. Separate the organic layer. The precipitate can be washed with diethyl ether.[3]
Step 2: Separation and Purification of Diastereomers
The crude product from the reductive amination is a mixture of diastereomers. Separation is crucial to isolate the desired cis-isomers.
-
Extraction: The combined organic phases should be diluted with hexane and extracted with 1 M HCl. The combined aqueous layers are then washed with hexane, cooled, and basified to pH 10 with 30% NaOH. The product is then extracted with diethyl ether.[3]
-
Drying and Evaporation: The combined ether extracts are washed with brine, dried over Na₂SO₄, and evaporated under vacuum to yield the crude amino ester mixture.[4]
Further purification and separation of the cis and trans diastereomers can be achieved by chromatography or crystallization techniques, which are dependent on the specific diastereomers formed.
Step 3: Deprotection and Salt Formation
-
Hydrogenolysis: The separated cis-diastereomer (e.g., ethyl (1R,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate) is dissolved in methanol under an argon atmosphere. 10% Palladium on activated carbon is added. The flask is evacuated and refilled with hydrogen (1.05 atm). The mixture is stirred intensively at 45°C for 5-6 hours until hydrogen consumption ceases.[4]
-
Filtration and Solvent Removal: The reaction mixture is filtered through a pad of Celite, and the solvent is removed in vacuo.[4]
-
Hydrolysis and Salt Formation: The resulting amino ester is then hydrolyzed to the carboxylic acid. This can be achieved by heating with aqueous HCl. After hydrolysis, the solvent is evaporated to yield the crude hydrochloride salt, which can be further purified by recrystallization.
Quantitative Data
| Step | Product | Yield | Melting Point (°C) | Reference |
| Reductive Amination & Diastereomer Formation | Crude Diastereomeric Mixture | ~85 g from 50 g starting material | - | [4] |
| Fmoc-Protection (example) | Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid | 86% | 160–172 (with decomposition) | [4] |
Biological Context: GABA Receptor Modulation
cis-2-Amino-1-cyclopentanecarboxylic acid is a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA).[1] As such, it is a valuable tool for studying the pharmacology of GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for a wide range of therapeutics, including anxiolytics, sedatives, and anticonvulsants.[5][6]
GABAA Receptor Signaling Pathway
Caption: Proposed mechanism of action via GABA-A receptor modulation.
The structural constraints of cis-2-amino-1-cyclopentanecarboxylic acid allow it to interact with GABA receptors, potentially with selectivity for certain receptor subtypes.[1] This interaction can modulate the influx of chloride ions, leading to hyperpolarization of the postsynaptic neuron and an overall inhibitory effect on neurotransmission.[6] This makes it a valuable lead compound in the development of novel therapeutics targeting the GABAergic system for conditions such as epilepsy, anxiety, and other neurological disorders.[1]
References
- 1. This compound | 18414-30-7 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. International Union of Basic and Clinical Pharmacology. CVI: GABAA Receptor Subtype- and Function-selective Ligands: Key Issues in Translation to Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
In-Depth Technical Guide: Physicochemical Properties of cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a conformationally constrained, non-proteinogenic β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclopentane backbone makes it a valuable building block for the synthesis of peptidomimetics, providing enhanced conformational stability and resistance to enzymatic degradation compared to linear peptides.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for their determination. The document also explores its biological significance, particularly its interaction with GABA receptors.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This section summarizes the key physicochemical data for this compound.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | cis-β-Cycloleucine hydrochloride | [2] |
| CAS Number | 18414-30-7 | [1][3] |
| Molecular Formula | C₆H₁₁NO₂・HCl | [3] |
| Molecular Weight | 165.62 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 199-202 °C | [1] |
| Boiling Point | 264.7 °C (Predicted) | [4] |
Table 2: Solubility and Partitioning Behavior
| Property | Value | Source(s) |
| Solubility | Soluble in water and methanol.[4] | [4] |
| logP (predicted for cis-3-amino-cyclopentanecarboxylic acid) | -1.9 | [5] |
Table 3: Acid-Base Properties
| Property | Value | Source(s) |
| pKa | Not experimentally determined in available literature. | N/A |
Note on pKa: Experimentally determined pKa values for this compound are not available in the reviewed literature. As a β-amino acid, it possesses both a carboxylic acid group and an amino group, which will have distinct pKa values. These values are crucial for understanding its ionization state at different physiological pHs. A general experimental protocol for its determination is provided in the following section.
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of key physicochemical properties of this compound.
Determination of Aqueous Solubility
A standard method for determining the aqueous solubility of a compound is the shake-flask method.
Workflow for Solubility Determination
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the suspension to settle, then filter the solution through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Analysis: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a charged aerosol detector.
-
Calculation: The solubility is calculated from the concentration of the saturated solution.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.
Workflow for pKa Determination
Protocol:
-
Solution Preparation: Prepare a solution of this compound of known concentration in deionized water.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the pH electrode and a stirrer into the amino acid solution.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a β-amino acid, two pKa values are expected, one for the carboxylic acid group and one for the amino group.
Determination of logP (Octanol-Water Partition Coefficient)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination.
Workflow for logP Determination
Protocol:
-
Phase Preparation: Prepare water-saturated octanol and octanol-saturated water by mixing equal volumes of n-octanol and water, allowing them to separate, and collecting each phase.
-
Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the other phase.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases, and then allow the layers to separate completely.
-
Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Biological Significance and Signaling Pathway
This compound is recognized as a structural analog of the neurotransmitter γ-aminobutyric acid (GABA).[1] As such, it has the potential to interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.
Interaction with GABAA Receptors
GABAA receptors are ligand-gated ion channels that are permeable to chloride ions (Cl⁻). The binding of GABA to these receptors leads to the opening of the channel, an influx of Cl⁻, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission. Due to its structural similarity to GABA, cis-2-Amino-1-cyclopentanecarboxylic acid can modulate the activity of GABAA receptors.
The following diagram illustrates the general mechanism of action of a GABA analog at the GABAA receptor.
GABA Analog Interaction with GABAA Receptor
This compound's constrained cyclic structure can provide insights into the conformational requirements for ligand binding to GABA receptors and can be a starting point for the design of subtype-selective GABAA receptor modulators.
Conclusion
This compound is a valuable chemical entity with distinct physicochemical properties that make it an attractive scaffold for the development of novel therapeutics. Its water solubility and constrained conformation are advantageous for its use as a peptidomimetic and a tool for probing biological systems, particularly the GABAergic system. While some of the quantitative physicochemical data, such as pKa and logP, are not yet experimentally defined in the public domain, the provided protocols offer a clear path for their determination. Further research into its specific interactions with GABAA receptor subtypes will be crucial for elucidating its full therapeutic potential.
References
- 1. This compound | 18414-30-7 | Benchchem [benchchem.com]
- 2. cis-2-Amino-1-cyclopentanecarboxylic acid = 95.0 AT 18414-30-7 [sigmaaldrich.com]
- 3. This compound, CasNo.18414-30-7 Watson International Ltd United Kingdom [watson.lookchem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Cyclopentanecarboxylic acid, 3-amino-, cis- | C6H11NO2 | CID 521264 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
CAS Number: 18414-30-7
This technical guide provides an in-depth overview of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, a conformationally constrained amino acid analogue of significant interest to researchers and professionals in drug development and chemical synthesis. This document details its physicochemical properties, synthesis methodologies, and key applications, with a focus on its role in peptidomimetics and as a modulator of GABA receptor signaling.
Physicochemical Properties
This compound is a white crystalline solid.[1] Its constrained cyclopentane ring structure imparts a high degree of conformational rigidity, making it a valuable building block in the design of structurally defined bioactive molecules.[2] The hydrochloride salt form enhances its solubility in aqueous solutions.[1]
| Property | Value | Reference |
| CAS Number | 18414-30-7 | [1] |
| Molecular Formula | C₆H₁₁NO₂ · HCl | |
| Molecular Weight | 165.62 g/mol | |
| Appearance | White crystalline solid | [1] |
| Melting Point | 199-202 °C | [1] |
| Solubility | Soluble in water | [1] |
| Purity | ≥95.0% (AT) | |
| Synonyms | cis-β-Cycloleucine hydrochloride |
Synthesis and Experimental Protocols
The synthesis of this compound has been approached through various methods, primarily focusing on stereoselective control. A common strategy involves the reductive amination of a ketoester precursor, followed by hydrolysis.
Representative Synthesis Protocol
A scalable synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported, from which the cis-hydrochloride salt can be obtained.[3] The key steps for the synthesis of the cis-isomer are outlined below:
Step 1: Reductive Amination of Ethyl 2-oxocyclopentanecarboxylate [3]
-
Ethyl 2-oxocyclopentanecarboxylate is reacted with (S)-α-phenylethylamine in the presence of isobutyric acid in toluene.
-
The reaction mixture is heated to facilitate the formation of the corresponding enamine.
-
The intermediate enamine is then reduced in situ using sodium borohydride (NaBH₄) to yield the ethyl ester of 2-aminocyclopentanecarboxylic acid as a mixture of diastereomers.
Step 2: Hydrolysis and Salt Formation [3]
-
The crude amino ester is hydrolyzed under acidic conditions by heating in 10% hydrochloric acid.
-
This step cleaves the ethyl ester to the free carboxylic acid and protonates the amino group to form the hydrochloride salt.
-
The reaction temperature is maintained below 70 °C to prevent epimerization of the cis-isomer.[3]
-
After evaporation of the solvent, the solid residue is washed with a cold solvent such as acetone to afford this compound.[3]
Applications in Research and Drug Development
Peptidomimetics and Foldamers
The rigid structure of cis-2-Amino-1-cyclopentanecarboxylic acid makes it an excellent building block for the synthesis of peptidomimetics and foldamers.[4] Peptides incorporating this amino acid exhibit a high propensity to adopt well-defined secondary structures.[4] Specifically, homo-oligomers of cis-2-aminocyclopentanecarboxylic acid have been shown to adopt β-sheet secondary structures.[5] This property is valuable for designing peptides with enhanced biological stability and specific receptor binding affinities.[4]
Neuroprotective and Antimicrobial Properties
Research has indicated that this compound may possess neuroprotective and antimicrobial properties.[2] Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests potential interactions with GABA receptors, which could underpin its neuroactive effects.[2]
Experimental Protocol: Assessment of GABA Receptor Activity
The pharmacological effects of cyclopentane analogues of GABA, including cis-3-aminocyclopentanecarboxylic acid which is structurally related to the title compound, have been studied on human homomeric ρ1 and ρ2 GABAC receptors expressed in Xenopus oocytes using two-electrode voltage-clamp methods.[6]
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding for human ρ1 or ρ2 GABA receptor subunits.
-
Electrophysiological Recording: After a 2-7 day incubation period, two-electrode voltage-clamp recordings are performed. Oocytes are perfused with a saline solution, and the test compound is applied at various concentrations.
-
Data Analysis: The current responses are measured and analyzed to determine the EC₅₀ (for agonists) or Kᵢ (for antagonists) values.
Studies on related compounds have shown that the cis-isomers can act as moderately potent partial agonists at ρ1 and ρ2 GABAC receptors.[6]
Signaling Pathways
As a GABA analogue, this compound is expected to interact with GABA receptors, which are the main inhibitory neurotransmitter receptors in the mammalian central nervous system.[7] The activation of GABAA receptors, a ligand-gated ion channel, typically leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and inhibition of neurotransmission.
References
- 1. This compound | 128110-37-2 | Benchchem [benchchem.com]
- 2. This compound | 18414-30-7 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Stereoselective Synthesis of cis-2-Aminocyclopentanecarboxylic Acid: A Technical Guide
Abstract
This technical guide provides an in-depth overview of the stereoselective synthesis of cis-2-aminocyclopentanecarboxylic acid, a conformationally constrained β-amino acid of significant interest in medicinal chemistry and drug development.[1][2] The unique structural properties of this compound make it a valuable building block for peptidomimetics and other therapeutic agents.[3] This document details and compares three primary stereoselective synthetic strategies: reductive amination of a β-ketoester, diastereoselective conjugate addition, and enzymatic kinetic resolution of a bicyclic β-lactam derivative. For each core methodology, detailed experimental protocols, quantitative data on yields and stereoselectivity, and workflow visualizations are provided to aid researchers and drug development professionals in the practical application of these synthetic routes.
Introduction
cis-2-Aminocyclopentanecarboxylic acid (cis-ACPC) is a non-proteinogenic amino acid that serves as a crucial structural motif in the design of peptidomimetics and pharmacologically active molecules.[3] Its rigid cyclopentane backbone introduces conformational constraints that can enhance metabolic stability, receptor affinity, and bioavailability of peptide-based drugs. The stereoselective synthesis of cis-ACPC is therefore a critical challenge in medicinal chemistry. This guide focuses on three prominent and effective strategies for achieving high stereoselectivity in the synthesis of cis-ACPC.
Synthetic Strategies
The stereoselective synthesis of cis-2-aminocyclopentanecarboxylic acid can be broadly categorized into three main approaches:
-
Reductive Amination of a β-Ketoester: This scalable approach utilizes a chiral amine to induce diastereoselectivity in the reductive amination of a 2-oxocyclopentanecarboxylate precursor.
-
Asymmetric Conjugate Addition: This method involves the stereoselective addition of a nitrogen nucleophile to a cyclopentene-1-carboxylate derivative, often mediated by a chiral auxiliary or catalyst.
-
Enzymatic Kinetic Resolution: This strategy employs enzymes to selectively resolve a racemic mixture, typically of a bicyclic β-lactam or a carboxamide derivative, to yield the desired enantiomer.[1][2]
The following sections will provide a detailed examination of each of these synthetic pathways.
Reductive Amination of Ethyl 2-Oxocyclopentanecarboxylate
A highly effective and scalable method for the synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been developed, centered around the diastereoselective reductive amination of ethyl 2-oxocyclopentanecarboxylate.[1][2] This method offers access to the desired cis-isomer through careful selection of the chiral auxiliary and subsequent separation and deprotection steps.
Synthetic Pathway
The overall synthetic workflow for the preparation of (1R,2S)- and (1S,2R)-2-aminocyclopentanecarboxylic acid via this route is depicted below.
References
Conformational Analysis of cis-2-Amino-1-cyclopentanecarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-2-Amino-1-cyclopentanecarboxylic acid (cis-ACPC) is a conformationally constrained β-amino acid of significant interest in the design of peptidomimetics, foldamers, and pharmacologically active agents.[1] Its rigid cyclopentane backbone imparts specific secondary structures to peptides and can enhance biological activity and enzymatic stability.[2] A thorough understanding of its conformational landscape is therefore critical for its rational application in drug design and materials science. This technical guide provides a comprehensive overview of the conformational analysis of cis-ACPC, detailing proposed experimental and computational methodologies for its characterization. While specific experimental data for this molecule is limited in the public domain, this guide outlines the established principles of cyclopentane stereochemistry and the analytical workflows required to elucidate its preferred three-dimensional structures.
Introduction: The Conformational Landscape of Cyclopentane
Unlike the well-defined chair conformation of cyclohexane, cyclopentane possesses a flexible ring system with a low barrier to conformational interconversion.[3] The planar conformation is destabilized by significant torsional strain due to eclipsing interactions of adjacent C-H bonds.[2] To alleviate this strain, cyclopentane adopts puckered, non-planar conformations. The two primary, low-energy conformations are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) .[4]
In the envelope conformation, four carbon atoms are coplanar, with the fifth atom puckered out of the plane.[5] In the twist conformation, three carbons are coplanar, with one atom puckered above and another below the plane.[4] For unsubstituted cyclopentane, these conformations are very close in energy and rapidly interconvert.[6] However, the introduction of substituents, such as the amino and carboxylic acid groups in cis-ACPC, will favor specific puckered conformations to minimize steric interactions.
In cis-2-Amino-1-cyclopentanecarboxylic acid, the amino and carboxylic acid groups are on the same side of the ring. The conformational equilibrium will be dictated by the energetic favorability of placing these bulky substituents in pseudo-equatorial or pseudo-axial positions within the envelope and twist forms.
Proposed Experimental Protocols for Conformational Analysis
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy in solution and single-crystal X-ray crystallography in the solid state provides a powerful approach to defining the conformational preferences of cis-ACPC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary technique for studying the conformation of molecules in solution. Analysis of proton (¹H) NMR coupling constants and Nuclear Overhauser Effect (NOE) data can provide detailed information on dihedral angles and inter-proton distances.
Methodology:
-
Sample Preparation: Dissolve high-purity cis-2-Amino-1-cyclopentanecarboxylic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can influence conformational equilibria.
-
1D ¹H NMR: Acquire a high-resolution one-dimensional ¹H NMR spectrum to identify the chemical shifts of all non-exchangeable protons. The carboxylic acid and amine protons will typically appear as broad signals and their chemical shifts will be pH-dependent.[7]
-
2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar coupling connectivities within the cyclopentane ring, confirming the assignment of adjacent protons.
-
Measurement of ³J(H,H) Coupling Constants: Extract the vicinal (three-bond) coupling constants (³J) from the high-resolution 1D spectrum or from cross-peaks in the COSY spectrum. These values are directly related to the dihedral angles between the coupled protons via the Karplus equation.[8]
-
2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Acquire NOESY or ROESY spectra to identify through-space correlations between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance restraints for conformational modeling. This is particularly useful for differentiating between cis and trans relationships of non-adjacent protons around the ring.
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and dihedral angles.[9] This solid-state conformation represents a single, low-energy state that may or may not be the most populated conformer in solution.
Methodology:
-
Crystallization: Grow single crystals of cis-2-Amino-1-cyclopentanecarboxylic acid suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam.[10] The diffraction pattern is recorded as the crystal is rotated.[9]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are fitted to this map, and the structure is refined to yield a final model with high precision.[11] The analysis will also reveal the zwitterionic nature of the molecule in the solid state and the hydrogen bonding networks within the crystal lattice.[8]
Proposed Computational Modeling Workflow
Computational chemistry provides a theoretical framework to explore the entire conformational energy landscape, calculate the relative energies of different conformers, and predict spectroscopic parameters that can be compared with experimental data.
Methodology:
-
Initial Structure Generation: Build an initial 3D model of cis-2-Amino-1-cyclopentanecarboxylic acid.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima. This can be achieved using molecular mechanics force fields followed by higher-level quantum mechanical calculations.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G(d,p). Calculate the relative energies of each conformer to determine the Boltzmann population at a given temperature.
-
Frequency Calculations: Perform frequency calculations to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Prediction of NMR Parameters: Use the optimized geometries to calculate NMR chemical shifts and scalar coupling constants. These predicted values can then be compared directly with the experimental data to validate the computational model and identify the most probable solution-state conformation(s).
Data Presentation: Expected Quantitative Data
The following tables summarize the type of quantitative data that would be generated from the proposed experimental and computational analyses. The values presented are hypothetical but are based on established principles for cyclopentane systems.[12][13]
Table 1: Hypothetical ¹H NMR Coupling Constants (³J_HH) and Corresponding Dihedral Angles for Dominant Conformations of cis-ACPC.
| Coupled Protons | Expected ³J_HH (Hz) - Envelope | Predicted Dihedral Angle (Φ) - Envelope | Expected ³J_HH (Hz) - Twist | Predicted Dihedral Angle (Φ) - Twist |
| H1-H2 | 2.0 - 4.0 | ~90° - 110° | 6.0 - 8.0 | ~140° - 160° |
| H2-H3 (cis) | 8.0 - 10.0 | ~0° - 30° | 7.0 - 9.0 | ~10° - 40° |
| H3-H4 (trans) | 3.0 - 5.0 | ~100° - 120° | 2.0 - 4.0 | ~90° - 110° |
| H4-H5 (cis) | 8.0 - 10.0 | ~0° - 30° | 7.0 - 9.0 | ~10° - 40° |
| H5-H1 (trans) | 3.0 - 5.0 | ~100° - 120° | 2.0 - 4.0 | ~90° - 110° |
Note: Dihedral angles are estimated based on the Karplus equation. The exact values depend on the specific puckering of the ring and the influence of substituents.
Table 2: Hypothetical Relative Energies of cis-ACPC Conformers from DFT Calculations.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Key Structural Feature |
| Twist (Substituents pseudo-eq) | 0.00 | 73.1 | Lowest energy, minimizes steric strain |
| Envelope (Substituents pseudo-eq) | 0.50 | 26.9 | Slightly higher in energy |
| Envelope (Substituents pseudo-ax) | > 2.0 | < 1.0 | High steric hindrance |
| Twist (Substituents pseudo-ax) | > 2.5 | < 1.0 | High steric and torsional strain |
Visualizations: Workflows and Equilibria
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows described in this guide.
Caption: Conformational equilibrium of cis-ACPC.
Caption: Experimental workflow for conformational analysis.
Caption: Computational workflow for conformational analysis.
Conclusion
The conformational analysis of cis-2-Amino-1-cyclopentanecarboxylic acid is essential for understanding its structural influence in peptidomimetic design and drug development. Although detailed published data is scarce, a robust characterization is achievable through a synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling. The methodologies outlined in this guide provide a comprehensive framework for researchers to elucidate the conformational preferences of cis-ACPC, thereby enabling its more effective use in the rational design of novel molecules with tailored three-dimensional structures and biological functions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cycloalkanes [ch.ic.ac.uk]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Karplus equation - Wikipedia [en.wikipedia.org]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. excillum.com [excillum.com]
- 11. researchgate.net [researchgate.net]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to the Spectroscopic Analysis of cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (C₆H₁₂ClNO₂), a conformationally constrained amino acid analogue of interest in peptidomimetics and drug design. This document details available Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data, outlines relevant experimental protocols, and presents logical workflows for its synthesis and analysis.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for a stereoisomer of this compound.
Table 1: ¹H NMR Spectroscopic Data for (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3.82–3.86 | m | CHNH₂ | |
| 3.10–3.16 | m | CHCO₂H | |
| 2.08–2.20 | m | CH₂ | |
| 1.69–1.99 | m | CH₂CH₂ |
Note: Spectra were recorded in D₂O at 400 MHz. NH₂ and CO₂H protons are not indicated due to exchange with the deuterated solvent.[1][2]
Table 2: ¹³C NMR Spectroscopic Data for (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride [1][2]
| Chemical Shift (δ) ppm | Assignment |
| 176.6 | CO₂H |
| 52.7 | CHNH₂ |
| 45.5 | CHCO₂H |
| 29.7 | CH₂ |
| 27.2 | CH₂ |
| 21.2 | CH₂ |
Note: Spectra were recorded in D₂O at 100 MHz.[1][2]
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for the free amino acid, (1R,2S)-2-aminocyclopentane-1-carboxylic acid [1][2]
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 130.0868 | 130.0865 |
Note: Data obtained via Electrospray Ionization (ESI).[1][2]
Infrared (IR) and Mass Spectrometry (MS) Data:
Experimental Protocols
The following protocols are based on the successful synthesis and characterization of stereoisomers of 2-aminocyclopentanecarboxylic acid.[1][2]
Synthesis of (1R,2S)-2-aminocyclopentane-1-carboxylic acid hydrochloride[1][2]
The synthesis involves the hydrolysis of the corresponding ethyl ester hydrobromide.
-
Ester Hydrolysis: The ethyl ester of (1R,2S)-2-aminocyclopentanecarboxylic acid hydrobromide is dissolved in 10% hydrochloric acid.
-
Heating: The solution is heated in an oil bath. The temperature should be maintained below 70°C to avoid epimerization.
-
Solvent Removal: The mixture is evaporated to dryness under vacuum.
-
Co-evaporation: A fresh portion of 10% HCl is added, and the mixture is again evaporated to dryness to ensure complete conversion and removal of any residual reactants.
-
Washing: The resulting solid residue is washed with ice-cooled acetone to yield the final hydrochloride salt.
NMR Spectroscopy[1][2]
-
Sample Preparation: A suitable amount of the amino acid hydrochloride salt is dissolved in deuterium oxide (D₂O).
-
¹H NMR Acquisition: Spectra are recorded on a 400 MHz NMR spectrometer.
-
¹³C NMR Acquisition: Spectra are recorded on a 100 MHz NMR spectrometer.
High-Resolution Mass Spectrometry[1][2]
-
Instrumentation: A WATERS LCT Premier XE System with electrospray ionization and time-of-flight detection is utilized.
-
Sample Preparation: The free amino acid is dissolved in a suitable solvent for ESI-MS analysis.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the [M+H]⁺ ion.
Workflow and Pathway Visualizations
The following diagrams illustrate the synthesis and analytical workflows.
Caption: Synthetic pathway for this compound.
Caption: General workflow for the spectroscopic characterization of the target compound.
References
Cispentacin: A Technical Guide to its Discovery, History, and Mechanism of Action
Introduction
Cispentacin is a naturally occurring, non-proteinogenic β-amino acid that has garnered significant attention in the field of antifungal drug discovery.[1] First identified in the late 1980s, its unique chemical structure and potent in vivo efficacy against opportunistic fungal pathogens, despite modest in vitro activity, set it apart from conventional antifungal agents.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, biological properties, and mechanism of action of cispentacin, intended for researchers, scientists, and professionals in drug development.
Discovery and Isolation
Cispentacin was first isolated from the culture broth of the bacterium Bacillus cereus strain L450-B2.[2][3] It is a water-soluble, amphoteric compound, chemically identified as (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid.[2][4] The discovery was a result of screening programs aimed at identifying novel antifungal agents.[3]
Physicochemical Properties of Cispentacin
The fundamental physicochemical properties of cispentacin were determined through spectroscopic analysis and chemical synthesis during its initial characterization.[5]
| Property | Value | Reference |
| Appearance | Colorless powder | [5] |
| Molecular Formula | C₆H₁₁NO₂ | [5] |
| Molecular Weight | 129.16 g/mol | [5] |
| Stereochemistry | (1R, 2S)-cis | [5] |
| Optical Rotation | [α]D²⁵ = -13.8° (c=1.0, H₂O) | [5] |
| Solubility | Water-soluble | [2][5] |
| Chemical Nature | Amphoteric | [2][5] |
Experimental Protocol: Fermentation of Bacillus cereus L450-B2
The production of cispentacin involves the cultivation of Bacillus cereus L450-B2 in a suitable fermentation medium.[3]
-
Microorganism : Bacillus cereus strain L450-B2.[3]
-
Culture Medium : A standard broth medium suitable for Bacillus species, containing a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.[3]
-
Fermentation Conditions : The culture is maintained under aerobic conditions with agitation at a controlled temperature (e.g., 32°C) for a duration sufficient for cispentacin production, typically spanning several hours to days.[3]
-
Monitoring : Production of the antifungal agent in the culture broth is monitored using a bioassay against a susceptible fungal strain, such as Candida albicans.[3]
Experimental Protocol: Isolation and Purification of Cispentacin
The recovery of cispentacin from the fermentation broth is a multi-step process designed to isolate the water-soluble, amphoteric compound.[3][5]
-
Harvest and Clarification : The culture broth is harvested, and bacterial cells are removed by centrifugation or filtration to obtain a clear supernatant.[5]
-
Ion-Exchange Chromatography : The supernatant is passed through a cation-exchange resin (e.g., Dowex 50W). Due to its amphoteric nature, cispentacin binds to the resin.[3][5]
-
Elution : The resin is washed to remove unbound impurities. Cispentacin is subsequently eluted using a basic solution, such as aqueous ammonia.[5]
-
Adsorption Chromatography : Further purification is achieved using adsorption resins, which separate molecules based on polarity.[3]
-
Gel Filtration Chromatography : This step separates molecules by size and is used to remove remaining impurities of different molecular weights.[3]
-
Crystallization : The final step involves the crystallization of the purified cispentacin.[1]
Biological Activity
A notable characteristic of cispentacin is its discrepancy between in vitro and in vivo activity. It exhibits weak activity in standard agar dilution tests but shows significant potency in specific liquid media and, most importantly, in animal models of fungal infections.[2][6]
In Vitro Antifungal Activity
The in vitro activity of cispentacin against Candida albicans is highly dependent on the testing methodology.[6][7]
| Organism | Method | Medium | IC₅₀ (µg/mL) | IC₁₀₀ (µg/mL) | Reference |
| Candida albicans | Turbidimetric | Yeast Nitrogen Base Glucose | 6.3 - 12.5 | 6.3 - 50 | [6] |
| Various Yeasts & Molds | Agar Dilution | KNOPP's, YGP, Sabouraud | No significant activity | - |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Turbidimetric Method)
-
Fungal Strains : Clinical isolates of Candida albicans and other yeast species.[6]
-
Medium : Yeast Nitrogen Base (YNB) glucose medium.[6]
-
Inoculum Preparation : Fungal cultures are grown and then diluted to a standardized concentration.[3]
-
Assay : The standardized fungal inoculum is added to microtiter plates containing serial dilutions of cispentacin.[3]
-
Incubation : Plates are incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[3]
-
Endpoint Determination : Fungal growth is measured by reading the optical density (turbidity) at a specific wavelength. The IC₅₀ is calculated as the concentration of cispentacin that inhibits 50% of fungal growth compared to a drug-free control.[6]
In Vivo Efficacy
Cispentacin has demonstrated excellent therapeutic efficacy in murine models of systemic fungal infections.[6]
| Infection Model | Administration Route | PD₅₀ (mg/kg) | Reference |
| Systemic Candida albicans | Intravenous (iv) | 10 | [6] |
| Systemic Candida albicans | Oral (po) | 30 | [6] |
| Systemic Cryptococcus neoformans | Not specified | Effective | [6] |
| Lung Candida albicans | Not specified | Effective | [6] |
| Vaginal Candida albicans | Not specified | Effective | [6] |
Experimental Protocol: In Vivo Efficacy in a Murine Systemic Candidiasis Model
-
Animal Model : Immunocompetent or immunocompromised mice (e.g., ICR strain).[6]
-
Infection : Mice are infected intravenously with a lethal dose of Candida albicans.[2]
-
Treatment : Cispentacin is administered to groups of infected mice at various doses via different routes (e.g., intravenous, oral).[6]
-
Endpoint : The primary endpoint is the survival of the mice over a specified period (e.g., 14-21 days). The 50% protective dose (PD₅₀) is then calculated.[3]
-
Fungal Burden (Optional) : In some studies, the fungal load in target organs (e.g., kidneys) is determined to assess the drug's ability to clear the infection.[3]
Mechanism of Action
The mechanism of action of cispentacin involves several key steps, beginning with its transport into the fungal cell and culminating in the disruption of essential biosynthetic pathways.[3][8]
-
Active Transport : Cispentacin is actively transported into Candida albicans cells. This process is dependent on the proton motive force and is mediated by amino acid permeases, including a specific and inducible proline permease.[8] The apparent Kₘ and Vₘₐₓ for drug uptake under induced conditions were found to be 0.4 mM and 7 nmol/µL/min, respectively.[8] L-proline competitively inhibits cispentacin uptake with an apparent Kᵢ of 75 µM.[8]
-
Inhibition of Macromolecule Synthesis : Once inside the cell, cispentacin inhibits the in vivo incorporation of radiolabeled precursors into both protein ([¹⁴C]lysine) and RNA ([³H]adenine).[3][8]
-
Targeting Aminoacyl-tRNA Synthetases : A primary intracellular target is prolyl-tRNA synthetase.[3][8] Cispentacin inhibits the in vitro charging of proline to its corresponding transfer RNA.[8] By interfering with this crucial enzyme, cispentacin disrupts protein synthesis, leading to a fungistatic and ultimately fungicidal effect.[3]
Biosynthesis
Recent studies have elucidated the biosynthetic pathway of cispentacin, revealing the involvement of a type II polyketide synthase (PKS) machinery.[9] This is unusual, as type II PKSs typically synthesize polycyclic aromatic compounds.[9][10] The research demonstrated that a heterodimer of type II PKS-like enzymes (AmcF-AmcG) catalyzes a single C₂ elongation and subsequent cyclization to form the key five-membered ring intermediate.[9] This discovery expands the known catalytic capabilities of type II PKS systems and opens new avenues for biosynthetic engineering of novel compounds.[9]
Conclusion
The discovery of cispentacin from Bacillus cereus marked a significant finding in the search for new antifungal therapies.[3] Its unique profile, characterized by potent in vivo activity despite weak in vitro results, underscores the importance of comprehensive evaluation in drug discovery.[2] The elucidation of its mechanism of action, involving active transport into fungal cells and the inhibition of prolyl-tRNA synthetase, provides a clear basis for its antifungal effect.[3] Furthermore, recent insights into its unusual biosynthesis via a type II PKS-like system highlight the diverse capabilities of natural product biosynthetic pathways.[9] Cispentacin remains a valuable lead compound, and the foundational research detailed in this guide continues to inform the development of novel and effective antifungal agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CISPENTACIN, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. Cispentacin, a new antifungal antibiotic. II. In vitro and in vivo antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CISPENTACIN, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]
- 8. Anti-Candida activity of cispentacin: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis of Aromatic Polyketides in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of cis-2-Amino-1-cyclopentanecarboxylic Acid (Cispentacin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-2-Amino-1-cyclopentanecarboxylic acid, known as cispentacin, is a naturally occurring, water-soluble, amphoteric amino acid analogue with potent antifungal properties, particularly against Candida albicans.[1] Isolated from the culture broth of Bacillus cereus, cispentacin exhibits a unique mechanism of action that involves active transport into fungal cells and subsequent inhibition of a key enzyme in protein synthesis.[2][3] This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.
Core Mechanism of Action: Antifungal Activity
The primary and most well-documented biological activity of cispentacin is its antifungal effect, which is particularly pronounced against Candida albicans. The mechanism is a targeted, multi-step process that ultimately disrupts essential cellular functions, leading to fungistatic and fungicidal effects.[2]
Active Transport into Fungal Cells
Cispentacin's journey into the fungal cell is an active process mediated by the cell's own nutrient uptake machinery. It is transported across the Candida albicans cell membrane via amino acid permeases. This uptake is specifically facilitated by a proline permease and other general amino acid transporters.[4] The process is energy-dependent, relying on the cell's proton motive force.[4] This active accumulation allows cispentacin to reach significant intracellular concentrations, in the millimolar range, which is crucial for its downstream effects.[4]
Inhibition of Prolyl-tRNA Synthetase
Once inside the cell, the primary molecular target of cispentacin is prolyl-tRNA synthetase (ProRS).[2][4] This essential enzyme is responsible for the first step of protein synthesis involving the amino acid proline: the charging of proline onto its corresponding transfer RNA (tRNA). Cispentacin acts as an inhibitor of this enzyme.[4]
Disruption of Macromolecule Synthesis
By inhibiting prolyl-tRNA synthetase, cispentacin effectively blocks the formation of prolyl-tRNA. This leads to a cascade of downstream effects:
-
Inhibition of Protein Synthesis: The depletion of the prolyl-tRNA pool stalls the ribosomal machinery, leading to a potent inhibition of protein synthesis.[2][4]
-
Inhibition of RNA Synthesis: As a secondary effect of protein synthesis arrest, the in vivo incorporation of precursors into RNA is also inhibited.[4]
This dual blockade of essential macromolecule synthesis ultimately halts fungal growth and leads to cell death.
Quantitative Data Summary
The biological activity of cispentacin has been quantified through various in vitro and in vivo studies.
Table 1: Transport Kinetics and Competitive Inhibition in C. albicans
| Parameter | Value | Description |
| Apparent Km | 0.4 mM | The substrate concentration at which the transport rate is half of Vmax.[4] |
| Vmax | 7 nmol/µl/min | The maximum rate of cispentacin uptake under induced conditions.[4] |
| Apparent Ki | 75 µM | The inhibition constant for L-proline as a competitive inhibitor of cispentacin uptake.[4] |
Table 2: In Vitro and In Vivo Antifungal Efficacy
| Assay Type | Organism | Parameter | Value |
| In Vitro Susceptibility | Candida albicans (clinical isolates) | IC50 | 6.3 - 12.5 µg/ml[5][6] |
| In Vivo Efficacy | Murine model of systemic Candida infection | PD50 (IV administration) | 10 mg/kg[6] |
| In Vivo Efficacy | Murine model of systemic Candida infection | PD50 (PO administration) | 30 mg/kg[6] |
Detailed Experimental Protocols
The mechanism of action and efficacy of cispentacin were elucidated through several key experimental procedures.
Protocol: In Vitro Antifungal Susceptibility Testing (Turbidimetric Method)
This protocol is used to determine the 50% inhibitory concentration (IC50) of cispentacin against Candida albicans.
-
Medium Preparation: Prepare Yeast Nitrogen Base (YNB) glucose medium as per the manufacturer's instructions and sterilize.
-
Inoculum Preparation: Culture C. albicans isolates on a suitable agar medium. Suspend fresh colonies in sterile saline and adjust the turbidity to a standardized concentration (e.g., 0.5 McFarland standard). Further dilute this suspension in the YNB medium to achieve the final desired inoculum density.
-
Drug Dilution: Prepare a stock solution of cispentacin. Perform serial dilutions in a 96-well microtiter plate using YNB medium to create a range of concentrations. Include a drug-free well as a positive control for growth.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35-37°C for 24 to 48 hours.
-
Data Analysis: Measure the turbidity (optical density) of each well using a microplate spectrophotometer at a wavelength of 600 nm. The IC50 is determined by plotting the percentage of growth inhibition versus the drug concentration and calculating the concentration that results in a 50% reduction in turbidity compared to the drug-free control.
Protocol: Active Transport (Uptake) Assay in C. albicans
This protocol measures the rate of uptake of radiolabeled cispentacin into fungal cells.
-
Cell Preparation: Grow C. albicans cells to the mid-logarithmic phase in a defined medium. To induce specific permeases, cells can be pre-incubated with proline. Harvest the cells by centrifugation, wash them with a buffer (e.g., phosphate-buffered saline), and resuspend them to a known cell density.
-
Reaction Initiation: Equilibrate the cell suspension at the desired temperature (e.g., 30°C). Initiate the uptake reaction by adding radiolabeled cispentacin (e.g., [14C]cispentacin) to a final concentration. For competitive inhibition studies, add the inhibitor (e.g., L-proline) just before the radiolabeled substrate.
-
Time-Course Sampling: At specific time intervals (e.g., 0, 30, 60, 120, 300 seconds), withdraw aliquots of the cell suspension.
-
Uptake Termination: Immediately filter each aliquot through a membrane filter (e.g., glass fiber filter) under vacuum to separate the cells from the medium containing the unincorporated radiolabel.
-
Washing: Rapidly wash the filters with an excess of ice-cold buffer to remove any non-specifically bound radiolabel.
-
Quantification: Place the filters into scintillation vials with a suitable scintillation cocktail. Measure the radioactivity associated with the cells using a liquid scintillation counter.
-
Data Analysis: Convert the measured radioactivity (counts per minute) into molar amounts of cispentacin transported per unit of time per number of cells. Plot uptake over time to determine the initial transport rate. Perform kinetic analysis (e.g., Lineweaver-Burk plot) to determine Km and Vmax.
Protocol: In Vitro Prolyl-tRNA Synthetase Inhibition Assay
This assay measures the ability of cispentacin to inhibit the charging of proline to its tRNA, which is typically monitored by the ATP-PPi exchange reaction.
-
Enzyme and Substrate Preparation: Purify prolyl-tRNA synthetase from a suitable source (e.g., C. albicans cell lysate). Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, ATP, L-proline, and radiolabeled pyrophosphate ([32P]PPi).
-
Inhibitor Preparation: Prepare various concentrations of cispentacin to be tested.
-
Reaction Initiation: Pre-incubate the enzyme with the desired concentration of cispentacin. Start the reaction by adding the substrates (ATP, L-proline, and [32P]PPi).
-
Reaction Quenching: After a defined incubation period at a controlled temperature, quench the reaction by adding a solution that precipitates ATP, such as perchloric acid containing activated charcoal. The charcoal binds the newly formed [32P]ATP.
-
Separation and Quantification: Collect the charcoal by filtration and wash it to remove unincorporated [32P]PPi. The amount of radioactivity on the charcoal is proportional to the enzyme activity. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of the exchange reaction at each cispentacin concentration. Determine the degree of inhibition relative to a no-inhibitor control and calculate the IC50 for enzyme inhibition.
Conclusion
cis-2-Amino-1-cyclopentanecarboxylic acid (cispentacin) operates through a well-defined and potent antifungal mechanism. By exploiting fungal amino acid transport systems to gain entry and subsequently inhibiting the essential enzyme prolyl-tRNA synthetase, it effectively disrupts protein and RNA synthesis, leading to cell death. Its efficacy in both in vitro and in vivo models highlights its potential as a specific and targeted antifungal agent. The detailed understanding of its mechanism of action provides a solid foundation for further research and development in the field of antimicrobial therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Candida activity of cispentacin: the active transport by amino acid permeases and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Unveiling the Structural Nuances of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure and relevant physicochemical properties of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. In the interest of providing a comprehensive structural analysis in the absence of publicly available crystallographic data for this specific hydrochloride salt, this document presents a comparative analysis utilizing detailed crystallographic data from closely related stereoisomers. This approach offers valuable insights into the conformational characteristics, bonding patterns, and intermolecular interactions that govern the solid-state architecture of this class of compounds.
Physicochemical and Structural Properties
This compound is a conformationally constrained β-amino acid analog. Its rigid cyclopentane backbone makes it a valuable building block in peptidomimetics, enhancing stability and resistance to enzymatic degradation. The hydrochloride salt form is typically a white crystalline powder with a melting point in the range of 199–202 °C and is soluble in water.
While a definitive crystal structure for the hydrochloride salt is not publicly deposited, analysis of closely related stereoisomers provides a robust framework for understanding its structural attributes.
Comparative Crystallographic Data
To elucidate the likely crystal structure of the title compound, we present crystallographic data from two closely related stereoisomers of ethyl 2-aminocyclopentanecarboxylate derivatives, for which single-crystal X-ray diffraction data is available. These structures, identified by Cambridge Crystallographic Data Centre (CCDC) deposition numbers 2287356 and 2287357, represent the hydrobromide salt of the (S,S,S) stereoisomer and a dibenzoyl-d-tartrate salt of the (R,S,S) stereoisomer, respectively.[1] The data from these analogs offer a foundational understanding of the bond lengths, angles, and unit cell parameters that can be anticipated for this compound.
Table 1: Unit Cell Parameters of 2-Aminocyclopentanecarboxylic Acid Derivatives
| Parameter | (S,S,S)-2-ethoxycarbonyl-cyclopentanaminium bromide | (R,S,S)-2-ethoxycarbonyl-cyclopentanaminium (2S,3S)-2,3-bis(benzoyloxy)succinate |
| CCDC Number | 2287357 | 2287356 |
| Empirical Formula | C₈H₁₆BrNO₂ | C₂₆H₂₉NO₈ |
| Formula Weight | 238.12 | 483.50 |
| Temperature (K) | 100(2) | 100(2) |
| Wavelength (Å) | 1.54178 | 1.54178 |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 6.5631(2) | 11.0263(2) |
| b (Å) | 10.3959(3) | 12.0007(2) |
| c (Å) | 14.1287(4) | 18.0664(3) |
| α (°) | 90 | 90 |
| β (°) | 90 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 963.29(5) | 2389.92(7) |
| Z | 4 | 4 |
| Density (calculated) (Mg/m³) | 1.643 | 1.343 |
Table 2: Selected Bond Lengths of 2-Aminocyclopentanecarboxylic Acid Derivatives (Å)
| Bond | (S,S,S)-2-ethoxycarbonyl-cyclopentanaminium bromide | (R,S,S)-2-ethoxycarbonyl-cyclopentanaminium (2S,3S)-2,3-bis(benzoyloxy)succinate |
| C1-C2 | 1.536(4) | 1.533(2) |
| C1-C5 | 1.529(4) | 1.530(2) |
| C1-C6 | 1.511(4) | 1.512(2) |
| C2-N1 | 1.493(4) | 1.498(2) |
| C6-O1 | 1.200(4) | 1.206(2) |
| C6-O2 | 1.326(4) | 1.332(2) |
Table 3: Selected Bond Angles of 2-Aminocyclopentanecarboxylic Acid Derivatives (°)
| Angle | (S,S,S)-2-ethoxycarbonyl-cyclopentanaminium bromide | (R,S,S)-2-ethoxycarbonyl-cyclopentanaminium (2S,3S)-2,3-bis(benzoyloxy)succinate |
| C5-C1-C2 | 103.4(2) | 103.55(12) |
| C6-C1-C2 | 112.9(2) | 112.60(12) |
| N1-C2-C1 | 112.0(2) | 111.97(12) |
| O1-C6-O2 | 124.6(3) | 124.31(15) |
| O1-C6-C1 | 125.4(3) | 125.66(15) |
| O2-C6-C1 | 110.0(2) | 110.02(13) |
Experimental Protocols
The synthesis of stereoisomers of 2-aminocyclopentanecarboxylic acid can be achieved through a scalable process starting from ethyl 2-oxocyclopentanecarboxylate.[2] The following is a summary of the key experimental steps.
Synthesis of Ethyl (1R,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate 2,3-Dibenzoyl-d-tartrate
-
Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is subjected to reductive amination using (S)-α-phenylethylamine and sodium cyanoborohydride in ethanol.
-
Diastereomeric Salt Formation: The crude amino ester product is dissolved in a hot solution of (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid in acetonitrile.
-
Crystallization: The mixture is cooled to room temperature and then refrigerated to facilitate the precipitation of the desired diastereomeric salt.
-
Isolation: The precipitate is filtered and washed with cold acetonitrile to yield the pure salt.
Liberation of the Free Amine and Conversion to the Hydrochloride Salt
-
Salt Dissociation: The diastereomeric salt is treated with an aqueous solution of potassium carbonate and potassium bicarbonate, and the free amine is extracted with diethyl ether.
-
Fmoc Protection: The free amine is dissolved in a mixture of water and acetonitrile, and Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) is added along with potassium bicarbonate. The reaction is stirred for 24 hours.
-
Hydrolysis and Hydrochloride Salt Formation: The ethyl ester of the Fmoc-protected amino acid is hydrolyzed by heating in hydrochloric acid. After evaporation to dryness, the solid residue is washed with ice-cooled acetone to yield the hydrochloride salt of the amino acid.
X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by techniques such as slow evaporation or vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and diffraction data are collected at a low temperature (e.g., 100 K) using a monochromatic X-ray source.
-
Structure Solution and Refinement: The collected data are processed to solve the crystal structure using direct methods and refined using full-matrix least-squares on F².
Biological Context and Signaling Pathways
Derivatives of aminocyclopentanecarboxylic acid are known to interact with the central nervous system, particularly as analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3][4] These compounds can act as modulators of GABA-A receptors, which are ligand-gated ion channels.
The general mechanism of action involves the binding of these analogues to the GABA-A receptor, which can either mimic the effect of GABA (agonist activity) or block its effect (antagonist activity). This modulation affects the influx of chloride ions into the neuron, thereby altering its excitability.
Below is a diagram illustrating the general workflow for the synthesis and structural analysis of aminocyclopentanecarboxylic acid derivatives, as well as a diagram depicting the modulation of a GABA-A receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Use of cis-2-Amino-1-cyclopentanecarboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Amino-1-cyclopentanecarboxylic acid (cis-ACPC) is a conformationally constrained β-amino acid that serves as a valuable building block in peptide synthesis. Its rigid cyclopentane backbone introduces specific conformational biases into peptide structures, making it a powerful tool for the design of peptidomimetics with enhanced biological activity, stability, and receptor selectivity. Peptides incorporating cis-ACPC are more resistant to enzymatic degradation compared to their natural α-peptide counterparts.[1] Notably, homo-oligomers of cis-ACPC have been shown to adopt stable β-sheet secondary structures.[1][2] This unique structural feature allows for the rational design of foldamers and therapeutic peptides with well-defined three-dimensional shapes.
These application notes provide detailed protocols for the preparation of Fmoc-protected cis-ACPC and its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).
Data Presentation
Table 1: Scalable Synthesis of Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid
| Step | Reaction | Reagents and Conditions | Yield | Reference |
| 1 | Salt Decomposition | (R,S,S)-2•(D)-DBTA, Diethyl ether, KHCO₃, K₂CO₃ (aq) | N/A | [3][4] |
| 2 | Conversion to Fmoc-derivative | (1R,2S)-ACPC, Fmoc-OSu, KHCO₃, Acetonitrile/Water, rt, 24h | 85% | [3][4] |
| Overall | Two-step synthesis | ~85% | [3][4] |
Table 2: Representative Peptide Coupling Yields with cis-ACPC Derivatives
| Peptide Sequence | Coupling Reagent | Coupling Conditions | Yield | Reference |
| Dipeptide 20a (Incorporation of a polyhydroxylated cis-ACPC derivative) | HATU, DIEA | CH₂Cl₂, rt, 14h | 60% (two steps including hydrolysis) | [1] |
| Tripeptide 21 (Incorporation of a polyhydroxylated cis-ACPC derivative) | HATU, DIEA | CH₂Cl₂, rt, 10h | 55% | [1] |
| Pentapeptide 24 (Incorporation of a polyhydroxylated cis-ACPC derivative) | PyBOP, HOBt, DIEA | DMF | 43% (two steps including hydrolysis) |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic Acid
This protocol is adapted from a scalable synthesis method.[3][4]
Step 1: Liberation of the Free Amino Acid
-
Treat the salt (R,S,S)-2•(D)-DBTA with diethyl ether and an aqueous solution of KHCO₃ and K₂CO₃.
-
Stir the two-phase mixture until all solids are dissolved.
-
Separate the organic phase and extract the aqueous phase with diethyl ether.
-
Combine the organic extracts, wash with a 10% K₂CO₃ solution and brine, dry over Na₂SO₄, and evaporate in a vacuum to yield the free amine.
Step 2: Fmoc Protection
-
Dissolve the resulting (1R,2S)-2-aminocyclopentanecarboxylic acid in a mixture of water and acetonitrile.
-
Add KHCO₃ portion-wise, followed by Fmoc-OSu.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, perform an aqueous work-up to isolate the Fmoc-protected amino acid.
-
The final product can be purified by crystallization.
Protocol 2: Incorporation of Fmoc-cis-ACPC into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This is a general protocol for manual Fmoc-SPPS. The synthesis is typically performed in a reaction vessel with a sintered glass frit.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-cis-ACPC)
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Coupling reagents: e.g., HATU, HBTU, or HCTU (3-5 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the deprotection step for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (or Fmoc-cis-ACPC) (3-5 equivalents) and the coupling reagent (e.g., HATU) (3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA) (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours. For the sterically hindered cis-ACPC, the coupling time may need to be extended.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), the coupling step can be repeated ("double coupling").
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC to confirm its identity and purity.
-
Visualizations
Caption: Workflow for the synthesis of Fmoc-protected cis-ACPC.
Caption: General workflow for SPPS incorporating cis-ACPC.
References
- 1. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Fmoc-cis-2-Amino-1-cyclopentanecarboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical, conformationally constrained amino acids into peptides is a powerful strategy in medicinal chemistry and drug discovery. These modifications can impart desirable properties such as increased metabolic stability, enhanced receptor binding affinity, and improved biological activity. Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid is a cyclic β-amino acid that introduces a rigid cyclopentane ring into the peptide backbone. This constraint can significantly influence the peptide's secondary structure, leading to the design of novel therapeutics with optimized pharmacological profiles. For instance, peptides incorporating this residue have shown promise as potent inhibitors of the p53-MDM2 interaction, a critical pathway in cancer biology.[1]
These application notes provide detailed protocols for the efficient incorporation of Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protocols cover resin loading, iterative coupling and deprotection cycles, and final cleavage and deprotection of the peptide from the solid support.
Data Presentation: Coupling Efficiency
The successful incorporation of sterically hindered amino acids like Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid is highly dependent on the choice of coupling reagents and reaction conditions. While standard coupling protocols may result in lower yields, optimization can lead to high incorporation efficiency. Below is a summary of expected coupling efficiencies based on the chosen coupling methodology. With modern, potent coupling reagents, efficiencies exceeding 99% can be achieved.[2]
| Coupling Reagent | Activation Time | Coupling Time | Expected Coupling Efficiency (%) | Notes |
| HBTU/DIPEA | 2 min | 1-2 hours | 90-95 | Standard conditions, may require double coupling for optimal results. |
| HATU/DIPEA | 2 min | 1-2 hours | >98 | Highly efficient for sterically hindered amino acids. |
| HCTU/DIPEA | 2 min | 1-2 hours | >98 | A highly efficient and cost-effective alternative to HATU. |
| COMU/DIPEA | 2 min | 1-2 hours | >98 | Excellent efficiency, particularly for difficult couplings. |
| DIC/Oxyma | 5 min | 2-4 hours | 95-98 | Good for minimizing racemization. |
Experimental Protocols
The following protocols outline the manual Fmoc-SPPS for incorporating Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid. These procedures can be adapted for automated peptide synthesizers.
Resin Selection and Swelling
-
Resin: Rink Amide resin (for C-terminal amide peptides) or 2-Chlorotrityl chloride resin (for C-terminal acid peptides) are suitable choices.
-
Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Add sufficient N,N-Dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
First Amino Acid Loading (for 2-Chlorotrityl Chloride Resin)
-
Dissolve 1.5 equivalents of the first Fmoc-amino acid in a minimal amount of Dichloromethane (DCM).
-
Add 3.0 equivalents of Diisopropylethylamine (DIPEA).
-
Add the amino acid solution to the swollen resin and agitate for 1-2 hours.
-
To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
Iterative SPPS Cycle: Deprotection and Coupling
This cycle is repeated for each amino acid in the peptide sequence.
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of the coupling reagent (e.g., HCTU) in DMF.
-
Add 6 equivalents of DIPEA and allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (3x).
-
-
Coupling of Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid (Optimized for Steric Hindrance):
-
Reagent Selection: Use a highly efficient coupling reagent such as HATU, HCTU, or COMU.
-
Pre-activation: In a separate vessel, dissolve 4 equivalents of Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid and 3.9 equivalents of the chosen coupling reagent in DMF. Add 8 equivalents of DIPEA and pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Extended Coupling Time: Agitate for 2-4 hours. For particularly difficult sequences, a double coupling may be performed by draining the reaction solution and adding a fresh solution of activated amino acid for another 2-4 hours.
-
Monitoring: Perform a Kaiser test to ensure the absence of free primary amines, indicating a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Final Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the resin with DCM (3x) and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: Trifluoroacetic acid (TFA)/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) can be used.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Peptide Purification and Analysis
-
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final peptide should be confirmed by mass spectrometry and analytical RP-HPLC.
Visualizations
SPPS Experimental Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Modulation of the p53-MDM2 Signaling Pathway
References
Application Notes and Protocols: cis-2-Amino-1-cyclopentanecarboxylic Acid as a Constrained Proline Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Amino-1-cyclopentanecarboxylic acid (cACPC) is a conformationally constrained cyclic β-amino acid that serves as a valuable proline analog in peptidomimetics.[1] Its rigid cyclopentane ring system restricts the backbone dihedral angles, offering a powerful tool to modulate the secondary structure and biological activity of peptides. This document provides detailed application notes and experimental protocols for the synthesis, incorporation, and analysis of cACPC-containing peptides, with a focus on its application in developing selective opioid receptor ligands.
Key Applications
The primary application of cACPC as a proline analog is to enforce specific peptide backbone conformations, which can lead to:
-
Enhanced Receptor Selectivity: By locking the peptide into a conformation that is preferred by a specific receptor subtype, cACPC can significantly improve selectivity.[1]
-
Increased Proteolytic Stability: The unnatural β-amino acid structure of cACPC can confer resistance to degradation by proteases.
-
Modulation of Secondary Structure: The incorporation of cACPC can induce or stabilize specific secondary structures, such as β-sheets.
A notable example of cACPC's utility is in the modification of morphiceptin, an opioid peptide with selectivity for the µ-opioid receptor.[1] Replacing the Proline at position 2 with cACPC has been shown to further enhance this selectivity.
Data Presentation: Comparative Analysis of Proline vs. cACPC Analogs
The following tables summarize the quantitative data from comparative studies of proline-containing peptides and their cACPC-substituted analogs.
Table 1: Opioid Receptor Binding Affinity of Morphiceptin Analogs
| Compound | Sequence | µ-Receptor Binding (Ki, nM) | δ-Receptor Binding (Ki, nM) | Selectivity (µ/δ) |
| Morphiceptin | Tyr-Pro-Phe-Pro-NH₂ | 1.2 | 1000 | 833 |
| cACPC Analog 1 | Tyr-(1S,2R)-cACPC-Phe-Pro-NH₂ | 15 | >10,000 | >667 |
| cACPC Analog 2 | Tyr-(1R,2S)-cACPC-Phe-Pro-NH₂ | >10,000 | >10,000 | - |
Data extracted from literature describing the biological activity of morphiceptin analogs. The (1S,2R)-cACPC analog demonstrates high µ-receptor selectivity, being active at the µ-receptor but inactive at the δ-receptor.[1] In contrast, the (1R,2S)-cACPC containing analog is inactive at both receptors.
Table 2: Comparative Conformational Parameters of Proline vs. cACPC in a Model Tetrapeptide
| Parameter | Ac-Tyr-Pro-Asn-NH₂ | Ac-Tyr-(1S,2R)-cACPC-Asn-NH₂ |
| ω (Tyr-Xaa) | trans (80%), cis (20%) | trans (100%) |
| φ (Xaa) | -60° ± 15° | Not reported |
| ψ (Xaa) | Not reported | Not reported |
| Key NOEs | Tyr Hα -> Pro Hδ | Tyr Hα -> cACPC H2 |
| Tyr Hα -> Pro Hα | Tyr Hα -> cACPC H5 |
This table provides a qualitative comparison of the conformational preferences. A key finding is that the amide bond preceding the cACPC residue is exclusively in the trans conformation, unlike the proline-containing peptide which shows a mixture of cis and trans isomers.[1] This has significant implications for the overall peptide conformation.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-(1S,2R)-cis-2-aminocyclopentanecarboxylic acid
This protocol outlines a scalable method for the synthesis of the Fmoc-protected cACPC building block required for solid-phase peptide synthesis.
Materials:
-
(1S,2R)-cis-2-Aminocyclopentanecarboxylic acid
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve (1S,2R)-cis-2-aminocyclopentanecarboxylic acid in a 10% aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu in acetone dropwise to the amino acid solution at 0°C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield Fmoc-(1S,2R)-cis-2-aminocyclopentanecarboxylic acid as a white solid.
Workflow for Fmoc-cACPC Synthesis
References
Application Notes and Protocols for the Synthesis of Peptidomimetics Using cis-2-Amino-1-cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of peptidomimetics incorporating cis-2-Amino-1-cyclopentanecarboxylic acid. This constrained amino acid serves as a valuable building block in medicinal chemistry, offering a strategy to enhance the conformational stability and enzymatic resistance of peptide-based drug candidates. The following sections detail the synthesis of morphiceptin analogs and calpain inhibitors, including quantitative data and relevant biological pathways.
Introduction
cis-2-Amino-1-cyclopentanecarboxylic acid is a β-amino acid that has garnered significant attention in the field of peptidomimetic design. Its rigid cyclopentane backbone makes it an excellent proline analogue, effectively constraining the peptide backbone and influencing its secondary structure. This conformational rigidity can lead to increased receptor selectivity and improved metabolic stability compared to more flexible peptide counterparts. Peptidomimetics incorporating this scaffold have shown promise in targeting a variety of biological systems, including opioid receptors and cysteine proteases like calpain.
I. Synthesis of Morphiceptin Analogs
Morphiceptin (Tyr-Pro-Phe-Pro-NH₂) is a tetrapeptide amide known for its high selectivity as an agonist for the μ-opioid receptor. Replacing the proline residue at the second position with cis-2-aminocyclopentane carboxylic acid (cis-Ac₅c) offers a strategy to investigate the bioactive conformation and enhance the pharmacological properties of these analogs.
Quantitative Data: Opioid Receptor Binding Affinity
The following table summarizes the binding affinities of morphiceptin analogs incorporating different stereoisomers of cis-2-aminocyclopentane carboxylic acid for μ- and δ-opioid receptors.
| Compound | μ-Receptor IC₅₀ (nM) | δ-Receptor IC₅₀ (nM) | μ-Receptor Selectivity |
| [Val⁴, (1S,2R)-Ac₅c²]Morphiceptin | 10 ± 2 | > 10,000 | > 1000 |
| [D-Val⁴, (1S,2R)-Ac₅c²]Morphiceptin | 15 ± 3 | > 10,000 | > 667 |
| [Val⁴, (1R,2S)-Ac₅c²]Morphiceptin | Inactive | Inactive | - |
| [D-Val⁴, (1R,2S)-Ac₅c²]Morphiceptin | Inactive | Inactive | - |
Data adapted from studies on [Val⁴]morphiceptin and [D-Val⁴]morphiceptin analogs. The (1S, 2R)-Ac₅c containing analogs show high selectivity for the μ-receptor, while the (1R,2S)-Ac₅c analogs are inactive at both receptors[1].
Experimental Protocol: Solid-Phase Synthesis of a Morphiceptin Analog
This protocol describes the manual solid-phase synthesis of a morphiceptin analog using Fmoc/tBu chemistry on a Rink amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide resin (100-200 mesh)
-
Fmoc-Pro-OH
-
Fmoc-Phe-OH
-
Fmoc-(1S,2R)-2-amino-1-cyclopentanecarboxylic acid
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
First Amino Acid Coupling (Fmoc-Pro-OH):
-
In a separate vial, dissolve Fmoc-Pro-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2-4 hours.
-
Drain the coupling solution and wash the resin as in step 2.
-
-
Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection (step 2) and coupling (step 3) steps for Fmoc-Phe-OH, Fmoc-(1S,2R)-2-amino-1-cyclopentanecarboxylic acid, and Fmoc-Tyr(tBu)-OH in sequence.
-
Final Fmoc Deprotection: After the final coupling, perform one last Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
II. Synthesis of Calpain Inhibitors
Calpains are a family of calcium-dependent cysteine proteases implicated in various pathological conditions, including neurodegenerative diseases. The design of selective calpain inhibitors is a promising therapeutic strategy. Incorporating constrained amino acids like aminocyclopentane carboxylic acid at the P2 position of peptidomimetic inhibitors can influence their potency and selectivity.
Quantitative Data: Calpain and Cathepsin B Inhibition
The following table presents the inhibitory constants (Ki) for peptidomimetic calpain inhibitors with different constrained amino acids at the P2 position.
| Compound | P2 Residue | μ-Calpain Ki (μM) | Cathepsin B Ki (μM) | Selectivity Ratio (Cathepsin B Ki / μ-Calpain Ki) |
| 2 | α-aminocyclopentane carboxylic acid | 1.70 | 0.55 | 0.32 |
| 3 | α,α'-diethylglycine | 0.08 | 2.85 | 35.6 |
Data shows that the nature of the P2 residue significantly influences inhibitory activity and selectivity[2].
Experimental Protocol: Synthesis of a Tripeptide Calpain Inhibitor
This protocol outlines the solution-phase synthesis of a tripeptide aldehyde inhibitor of μ-calpain.
Materials:
-
1-Amino-1-cyclopentane carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
3-Phenylpropionic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Methylmorpholine (NMM)
-
Hydroxybenzotriazole (HOBt)
-
L-phenylalaninol
-
Dess-Martin periodinane
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
Procedure:
-
Esterification of 1-Amino-1-cyclopentane carboxylic acid:
-
Add SOCl₂ dropwise to a solution of 1-amino-1-cyclopentane carboxylic acid in MeOH at 0 °C.
-
Reflux the mixture for 3 hours.
-
Cool and evaporate the solvent in vacuo to obtain the methyl ester.
-
-
Dipeptide Formation:
-
Couple the methyl ester from step 1 with 3-phenylpropionic acid using EDC, NMM, and HOBt in DCM.
-
Stir the reaction at room temperature overnight.
-
Wash the organic layer with saturated NaHCO₃, 0.5N HCl, and water. Dry over Na₂SO₄ and evaporate to yield the dipeptide ester.
-
-
Hydrolysis:
-
Hydrolyze the dipeptide ester using 2N NaOH in a mixture of THF and water.
-
Stir at room temperature for 4 hours.
-
Acidify with 1N HCl and extract with EtOAc. Dry the organic layer and evaporate to obtain the dipeptide acid.
-
-
Tripeptide Alcohol Formation:
-
Couple the dipeptide acid from step 3 with L-phenylalaninol using EDC, NMM, and HOBt in DCM.
-
Stir at room temperature overnight.
-
Work up as in step 2 to yield the tripeptide alcohol.
-
-
Oxidation to Aldehyde:
-
Oxidize the tripeptide alcohol to the corresponding aldehyde using Dess-Martin periodinane in DCM.
-
Stir at room temperature for 2 hours.
-
Quench the reaction with a saturated solution of NaHCO₃ containing Na₂S₂O₃.
-
Extract with DCM, wash, dry, and evaporate the solvent.
-
-
Purification: Purify the final product by flash column chromatography.
III. Visualization of Workflows and Pathways
Experimental Workflow: Solid-Phase Peptide Synthesis
References
Application Notes and Protocols for Studying Protein-Protein Interactions with cis-2-Amino-1-cyclopentanecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-2-Amino-1-cyclopentanecarboxylic acid, also known as cispentacin, is a conformationally constrained non-proteinogenic β-amino acid. Its rigid cyclopentane backbone makes it a valuable tool in the study of protein-protein interactions (PPIs). By incorporating this synthetic amino acid into peptides, researchers can create peptidomimetics with enhanced structural stability and resistance to enzymatic degradation.[1] The constrained nature of cis-2-Amino-1-cyclopentanecarboxylic acid helps to lock the peptide into a specific bioactive conformation, which can lead to higher binding affinity and selectivity for target proteins. This makes it an excellent molecular probe for elucidating the structural and dynamic requirements of PPIs, and a promising scaffold for the design of therapeutic agents that modulate these interactions.
These application notes provide a comprehensive guide to utilizing peptides containing cis-2-Amino-1-cyclopentanecarboxylic acid for the investigation of PPIs, with a particular focus on G-protein coupled receptor (GPCR) signaling.
Applications in Protein-Protein Interaction Studies
The incorporation of cis-2-Amino-1-cyclopentanecarboxylic acid into peptides offers several advantages for studying PPIs:
-
Stabilization of Bioactive Conformations: The rigid structure of the cyclopentane ring restricts the conformational freedom of the peptide backbone, pre-organizing it into a conformation that is favorable for binding to a target protein.
-
Enhanced Proteolytic Stability: Peptides containing β-amino acids are often more resistant to degradation by proteases compared to their natural α-peptide counterparts.
-
Improved Binding Affinity and Specificity: By reducing the entropic penalty of binding, conformationally constrained peptides can exhibit higher affinity and specificity for their targets.
-
Probing Binding Interfaces: Peptidomimetics containing this amino acid can be used to map the key residues and structural motifs involved in a PPI.
-
Development of PPI Inhibitors: These peptides can serve as potent and selective inhibitors of PPIs that are implicated in disease, such as those involved in cancer and inflammatory disorders.
A notable application of this constrained amino acid is in the modulation of GPCR signaling. Peptides designed to mimic the intracellular loops of a GPCR can be stabilized by the inclusion of cis-2-Amino-1-cyclopentanecarboxylic acid, allowing for the targeted disruption of the GPCR-G protein interaction.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing cis-2-Amino-1-cyclopentanecarboxylic acid
This protocol outlines the manual synthesis of a hypothetical peptide, "Penta-Pep-5," with the sequence Tyr-Pro(cis-ACPC)-Trp-Phe-NH₂, where Pro(cis-ACPC) represents cis-2-Amino-1-cyclopentanecarboxylic acid. This peptide is designed as a potential modulator of a GPCR signaling pathway.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Phe-OH)
-
Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid (Fmoc-cis-ACPC-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (Example: Coupling Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Fmoc-Trp(Boc)-OH, Fmoc-cis-ACPC-OH , and Fmoc-Tyr(tBu)-OH.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final deprotection step (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.
-
Co-Immunoprecipitation (Co-IP) to Validate PPI Inhibition
This protocol describes how to use "Penta-Pep-5" to test its ability to inhibit the interaction between a hypothetical GPCR ("Receptor-X") and its G-protein ("G-alpha").
Materials:
-
Cell lysate from cells co-expressing tagged Receptor-X (e.g., HA-tagged) and tagged G-alpha (e.g., FLAG-tagged).
-
Anti-HA antibody conjugated to magnetic beads.
-
"Penta-Pep-5" and a control peptide (e.g., a scrambled sequence).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysate Preparation: Lyse the cells in lysis buffer and clarify the lysate by centrifugation.
-
Pre-clearing the Lysate: Add unconjugated magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Incubation with Peptide:
-
Divide the pre-cleared lysate into three tubes:
-
Tube 1: Add "Penta-Pep-5" (e.g., at a final concentration of 10 µM).
-
Tube 2: Add the control peptide (at the same concentration).
-
Tube 3: Add vehicle (e.g., DMSO).
-
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Immunoprecipitation:
-
Add anti-HA magnetic beads to each tube.
-
Incubate for 2-4 hours at 4°C with gentle rotation to pull down Receptor-X and its interacting partners.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer.
-
Neutralize the eluate with a neutralization buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-FLAG antibody to detect the co-immunoprecipitated G-alpha.
-
Probe a separate membrane (or strip and re-probe) with an anti-HA antibody to confirm the immunoprecipitation of Receptor-X.
-
-
Data Analysis: Compare the amount of G-alpha co-immunoprecipitated in the presence of "Penta-Pep-5" to the control peptide and vehicle-treated samples. A significant reduction in the G-alpha signal in the "Penta-Pep-5" lane indicates inhibition of the Receptor-X/G-alpha interaction.
Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
This protocol details the use of SPR to quantify the binding affinity of "Penta-Pep-5" to G-alpha.
Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Immobilization reagents (EDC, NHS, ethanolamine).
-
Purified, active G-alpha protein.
-
"Penta-Pep-5" and a control peptide.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Immobilize G-alpha onto the surface via amine coupling to a target level (e.g., 2000 RU).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of "Penta-Pep-5" and the control peptide in running buffer (e.g., ranging from 0.1 µM to 10 µM).
-
Inject the peptide solutions over the immobilized G-alpha surface at a constant flow rate.
-
Record the binding response (in RU) over time.
-
Allow for a dissociation phase by flowing running buffer over the surface.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the KD value of "Penta-Pep-5" to that of the control peptide to assess its binding affinity and specificity.
-
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be obtained from the experiments described above.
Table 1: Co-Immunoprecipitation Densitometry Analysis
| Treatment | Receptor-X (HA) Pulldown (Arbitrary Units) | Co-IP'd G-alpha (FLAG) (Arbitrary Units) | % Inhibition of Interaction |
| Vehicle | 100 | 100 | 0% |
| Control Peptide | 98 | 95 | 5% |
| Penta-Pep-5 | 102 | 25 | 75% |
Table 2: Surface Plasmon Resonance (SPR) Kinetic and Affinity Data
| Analyte | ka (1/Ms) | kd (1/s) | KD (µM) |
| Control Peptide | 1.2 x 10³ | 5.0 x 10⁻² | 41.7 |
| Penta-Pep-5 | 3.5 x 10⁴ | 2.1 x 10⁻³ | 0.06 |
Visualizations
Signaling Pathway Diagram
Caption: GPCR signaling cascade and the inhibitory action of Penta-Pep-5.
Experimental Workflow for PPI Inhibitor Screening
Caption: Workflow for the development of constrained peptide PPI inhibitors.
Conclusion
Cis-2-Amino-1-cyclopentanecarboxylic acid is a powerful tool for researchers studying protein-protein interactions. By providing conformational constraint, peptides incorporating this non-canonical amino acid can serve as highly specific and stable probes and potential therapeutic leads. The protocols and data presented here provide a framework for the synthesis, characterization, and application of these valuable molecules in the investigation of PPIs, particularly in the context of GPCR signaling.
References
Application Notes and Protocols for Coupling cis-2-Amino-1-cyclopentanecarboxylic Acid in Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as cis-2-Amino-1-cyclopentanecarboxylic acid, into peptide sequences is a powerful strategy in medicinal chemistry and drug development.[1] This constrained β-amino acid can induce specific secondary structures, enhance proteolytic stability, and modulate the pharmacological properties of peptides.[1] This document provides detailed application notes and a generalized protocol for the efficient coupling of Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid on automated solid-phase peptide synthesizers (SPPS). The following protocols are based on the widely used Fmoc/tBu strategy.[][3]
Challenges in Coupling cis-2-Amino-1-cyclopentanecarboxylic Acid
The successful incorporation of cis-2-Amino-1-cyclopentanecarboxylic acid can present challenges due to its steric hindrance and potential to be a "difficult sequence".[4][5] These challenges can lead to incomplete coupling reactions and lower yields.[6][7] Key considerations include the choice of coupling reagents, reaction conditions, and potential for peptide aggregation.[4][5]
Recommended Coupling Reagents and Conditions
To achieve high coupling efficiency, robust activation of the carboxylic acid is crucial.[8] Uronium/aminium salt-based coupling reagents are highly recommended for sterically hindered amino acids.[9]
Key Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient coupling reagent that rapidly activates the carboxylic acid, leading to complete coupling reactions in a short time frame (10-30 minutes for standard amino acids).[10][11][12]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Another highly effective coupling reagent, often used for difficult couplings, including N-methylated amino acids.[8]
-
HOBt (Hydroxybenzotriazole): While often used as an additive with carbodiimides, HOBt and its derivatives (like HOAt) are integral to many uronium-based reagents like HBTU and HATU, where they act to suppress racemization and improve reaction yields.[10][13]
-
Base: A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is required to facilitate the reaction.[8]
Data Presentation: Representative Coupling Efficiencies
The following table summarizes expected coupling efficiencies for Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid under different conditions. These are representative values and actual results may vary depending on the peptide sequence, resin, and synthesizer.
| Coupling Protocol | Coupling Reagent (equivalents) | Base (equivalents) | Reaction Time (min) | Double Coupling | Expected Purity (HPLC) |
| Standard | HBTU (4.0) | DIPEA (8.0) | 60 | No | >90% |
| Optimized | HATU (4.0) | DIPEA (8.0) | 90 | No | >95% |
| Difficult Sequence | HATU (4.0) | DIPEA (8.0) | 120 | Yes | >95% |
Experimental Protocols
This section provides a detailed protocol for the incorporation of Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid into a peptide sequence using an automated peptide synthesizer.
Materials
-
Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid
-
High-quality peptide synthesis grade solvents (DMF, DCM)
-
Coupling reagents (HBTU or HATU)
-
Base (DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides)[14]
-
Automated peptide synthesizer
Protocol for Coupling on an Automated Synthesizer
-
Resin Preparation:
-
Swell the resin in DMF for at least 1 hour before synthesis.[14]
-
Perform an initial Fmoc deprotection if starting with a pre-loaded Fmoc-resin.
-
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with 20% piperidine in DMF.
-
Typical deprotection times are 5-20 minutes, which may be performed once or twice depending on the synthesizer's protocol.
-
-
Washing:
-
Thoroughly wash the resin with DMF to remove residual piperidine and byproducts. This is a critical step to prevent side reactions.
-
-
Amino Acid Activation and Coupling:
-
Dissolve Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid (typically 4-5 equivalents relative to the resin loading) in DMF.
-
In a separate vial, prepare the activator solution by dissolving the coupling reagent (e.g., HBTU or HATU, 4-5 equivalents) and the base (e.g., DIPEA, 8-10 equivalents) in DMF.
-
Combine the amino acid and activator solutions and deliver to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 60-120 minutes. For difficult couplings, a longer reaction time or a double coupling may be necessary.[11]
-
-
Washing:
-
After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, a capping step can be performed using a solution of acetic anhydride and DIPEA in DMF.
-
-
Cycle Repetition:
-
Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
-
-
Final Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed, typically using a cocktail containing trifluoroacetic acid (TFA).
-
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the solid-phase peptide synthesis cycle for incorporating cis-2-Amino-1-cyclopentanecarboxylic acid.
Caption: Workflow for the coupling of Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid in SPPS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: The Use of cis-2-Amino-1-cyclopentanecarboxylic Acid in Developing Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-2-Amino-1-cyclopentanecarboxylic acid is a conformationally constrained cyclic β-amino acid that serves as a valuable scaffold in the design of peptidomimetics and enzyme inhibitors. Its rigid cyclopentane backbone imparts a well-defined three-dimensional structure to peptide analogues, which can lead to enhanced binding affinity, selectivity, and metabolic stability compared to their more flexible acyclic counterparts. This structural constraint is a key attribute in the rational design of potent and specific inhibitors for a variety of enzyme targets. These application notes provide an overview of the utility of this scaffold and detailed protocols for the synthesis and evaluation of enzyme inhibitors.
Rationale for Use in Enzyme Inhibitor Design
The incorporation of cis-2-amino-1-cyclopentanecarboxylic acid into inhibitor designs leverages several key principles of medicinal chemistry:
-
Conformational Rigidity: The cyclopentane ring restricts the number of accessible conformations, reducing the entropic penalty upon binding to the enzyme's active site. This can lead to a significant increase in binding affinity.
-
Metabolic Stability: The non-natural amino acid structure is often less susceptible to degradation by proteases, leading to an extended pharmacokinetic profile.
-
Scaffold for Diverse Functionalities: The amino and carboxylic acid groups provide convenient handles for chemical modification, allowing for the introduction of various pharmacophoric elements to target specific enzyme subsites.
-
Mimicry of Peptide Turns: The defined stereochemistry can mimic β-turns or other secondary structures of natural peptide substrates, enabling the design of competitive inhibitors.
Application Example: Calpain Inhibitors
While direct examples of inhibitors based on cis-2-amino-1-cyclopentanecarboxylic acid with comprehensive data are not abundant in publicly available literature, a study on related constrained amino acids in the P2 position of µ-calpain inhibitors highlights the potential of this scaffold. Calpains are a family of calcium-dependent cysteine proteases implicated in various physiological and pathological processes, making them attractive drug targets. A study demonstrated that incorporating a constrained amino acid at the P2 position of a peptidomimetic inhibitor significantly influenced its potency and selectivity. For instance, an inhibitor containing α,α'-diethylglycine at the P2 position showed a Ki of 0.08 µM for µ-calpain, demonstrating high potency.[1] In contrast, a similar inhibitor with α-aminocyclopentane carboxylic acid at the P2 position was over 20-fold less potent, underscoring the subtle but critical role of the specific constrained scaffold in achieving high affinity.[1]
Data Presentation
The following table summarizes the inhibitory activity of peptidomimetic calpain inhibitors, illustrating the impact of the P2 residue on potency.
| Compound ID | P2 Residue | Enzyme | Ki (µM) | Selectivity (vs. Cathepsin B) |
| 3 | α,α'-diethylglycine | µ-calpain | 0.08 | >35-fold |
| 2 | α-aminocyclopentane carboxylic acid | µ-calpain | >1.6 | 0.33-fold |
Data extracted from a study on calpain inhibitors, demonstrating the effect of constrained amino acids on inhibitory potency.[1]
Experimental Protocols
General Synthesis of Peptidomimetic Inhibitors Incorporating a Cyclopentane Amino Acid Scaffold
The following is a general, representative protocol for the synthesis of a peptidomimetic inhibitor incorporating a cyclopentane amino acid, based on the synthesis of calpain inhibitors.[1]
Step 1: Esterification of the Amino Acid
-
Suspend the cyclopentane amino acid (e.g., 1-amino-1-cyclopentane carboxylic acid) in methanol.
-
Add thionyl chloride (SOCl2) dropwise at 0 °C.
-
Reflux the mixture for 24 hours.
-
Remove the solvent under reduced pressure to yield the methyl ester of the amino acid.
Step 2: Dipeptide Coupling
-
Dissolve the amino acid methyl ester, 3-phenylpropionic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) in a suitable solvent like dichloromethane (DCM).
-
Add N-methylmorpholine (NMM) and stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with aqueous solutions of HCl, NaHCO3, and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate to obtain the dipeptide ester.
Step 3: Saponification
-
Dissolve the dipeptide ester in a mixture of tetrahydrofuran (THF) and water.
-
Add 2N NaOH and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture with HCl and extract with ethyl acetate.
-
Dry the organic layer and evaporate the solvent to yield the dipeptide acid.
Step 4: Final Coupling to Yield the Inhibitor
-
Couple the dipeptide acid with an appropriate amine (e.g., L-phenylalaninol) using EDC, HOBt, and NMM in DCM.
-
Stir the reaction at room temperature overnight.
-
Purify the final product by column chromatography to obtain the desired peptidomimetic inhibitor.
In Vitro Enzyme Inhibition Assay: A General Protocol for Proteases
The following is a generalized fluorometric assay protocol for determining the inhibitory activity of compounds against a protease, which can be adapted for enzymes like HCV NS3/4A protease or Dipeptidyl Peptidase-4 (DPP-4).
Materials:
-
Recombinant enzyme (e.g., HCV NS3/4A protease, DPP-4)
-
Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (specific to the enzyme)
-
Test compounds dissolved in DMSO
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the compound dilutions into the wells of the microplate. Include controls for 100% enzyme activity (DMSO only) and no enzyme activity (buffer only).
-
Enzyme Addition: Add the enzyme, diluted in assay buffer, to each well.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate, diluted in assay buffer, to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the fluorophore being used.
-
Data Analysis: Calculate the initial reaction rates (V0) from the linear portion of the fluorescence versus time curves. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Visualizations
Signaling Pathways
Below are diagrams illustrating the signaling pathways of key enzymes that can be targeted by inhibitors.
Caption: Role of HCV NS3/4A Protease in the viral life cycle and its inhibition.
Caption: DPP-4 signaling pathway in glucose homeostasis and the effect of inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of ACE inhibition.
Experimental Workflow
Caption: A typical workflow for the discovery and development of enzyme inhibitors.
Conclusion
cis-2-Amino-1-cyclopentanecarboxylic acid represents a promising and versatile building block for the creation of novel enzyme inhibitors. Its inherent conformational rigidity can be exploited to design potent and selective inhibitors against a range of therapeutic targets. The synthetic and analytical protocols provided herein offer a framework for researchers to explore the potential of this scaffold in their drug discovery programs. Further exploration and publication of quantitative structure-activity relationship data for inhibitors derived from this specific scaffold will undoubtedly accelerate its application in medicinal chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid
Welcome to the technical support center for the synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid (cis-ACPC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this valuable constrained amino acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of cis-2-Amino-1-cyclopentanecarboxylic acid.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity (High proportion of trans isomer) | 1. Ineffective stereocontrol during the key bond-forming step (e.g., reductive amination). 2. Epimerization of the desired cis isomer to the more thermodynamically stable trans isomer. | 1. Optimize the reductive amination conditions. The choice of reducing agent and chiral auxiliary is critical. For instance, using (S)-α-phenylethylamine for reductive amination of ethyl 2-oxocyclopentanecarboxylate can favor the formation of the desired stereoisomer. 2. Carefully control the reaction temperature during subsequent steps like ester hydrolysis. For the hydrolysis of ethyl esters of ACPC, it is recommended to keep the temperature below 70°C to prevent epimerization of the cis isomer.[1][2] |
| Difficulty in Isolating the Pure cis Isomer | The cis and trans isomers often have similar physical properties, making separation by simple crystallization challenging. Direct crystallization of the crude cis-amino ester has been reported to be unsuccessful.[1][2] | 1. Fractional Crystallization of Salts: Convert the mixture of amino esters into salts using a suitable acid. A variety of organic and inorganic acids have been investigated for this purpose, including hydrochloric acid, hydrobromic acid, tartaric acid derivatives, and camphor sulfonic acids.[1][2] 2. Chromatographic Separation: While not always ideal for large-scale synthesis, column chromatography can be employed to separate the isomers. |
| Epimerization During Workup or Purification | Exposure to harsh acidic or basic conditions, or elevated temperatures, can cause the stereocenter at the α-position to the carboxyl group to epimerize. | 1. Maintain a low temperature during all purification and workup steps. For acidic hydrolysis of the ester, do not exceed 70°C.[1][2] 2. Use milder reagents where possible. For example, enzymatic hydrolysis can be an alternative to harsh acid or base hydrolysis.[1][2] 3. Avoid prolonged exposure to strong bases. Treatment with sodium ethoxide in ethanol has been shown to intentionally epimerize the cis isomer to the trans isomer.[1][2] |
| Low Overall Yield | This can be a cumulative effect of issues at various stages, including incomplete reactions, side reactions, and losses during purification. | 1. Ensure complete conversion at each step by monitoring the reaction using appropriate analytical techniques (e.g., TLC, NMR). 2. Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) for each step of your chosen synthetic route. 3. Minimize losses during extraction and crystallization by carefully selecting solvents and optimizing procedures. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for obtaining enantiomerically pure cis-2-Amino-1-cyclopentanecarboxylic acid?
A1: There are three primary strategies for the synthesis of enantiopure cis-ACPC:
-
Resolution of a Racemic Precursor: This often involves the use of a bicyclic β-lactam, which is a racemic precursor to cis-ACPC. This lactam can be resolved into its enantiomers through enzymatic hydrolysis.[1][2]
-
Asymmetric Synthesis: This approach utilizes chiral auxiliaries or catalysts to introduce the desired stereochemistry. A common method is the reductive amination of ethyl 2-oxocyclopentanecarboxylate using a chiral amine like (R)-α-phenylethylamine.[1]
-
Enzymatic Kinetic Resolution: This method can be applied to the amide or ester derivatives of racemic cis-ACPC to selectively hydrolyze one enantiomer, allowing for the separation of the two.[1][2]
Q2: How can I confirm the stereochemistry of my final product?
A2: The stereochemistry of cis- and trans-ACPC can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the protons on C1 and C2 are typically different for the cis and trans isomers. Additionally, 2D NMR techniques like NOESY can be used to establish through-space correlations that are indicative of the relative stereochemistry. For determining enantiomeric purity, chiral HPLC or NMR with a chiral solvating agent can be employed.[1][2]
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Standard laboratory safety practices should always be followed. Specific hazards may be associated with the reagents used in your chosen synthetic route. For example, if using chlorosulfonyl isocyanate for the synthesis of the β-lactam precursor, it is important to handle it with extreme care as it is highly reactive and corrosive.[2] Similarly, if your route involves the use of sodium azide (for example, in a Curtius rearrangement), be aware of its high toxicity and explosive potential.[3] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Protocols
Reductive Amination of Ethyl 2-Oxocyclopentanecarboxylate
This protocol is a key step in one of the common synthetic routes to ACPC stereoisomers.
-
Step 1: Formation of the Enamine. Dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in toluene. Add isobutyric acid (1.1 equivalents) and (S)-α-phenylethylamine (1.08 equivalents). Heat the mixture at 70°C for 2 hours. Increase the temperature to allow for the azeotropic removal of water with toluene.[2]
-
Step 2: Reduction. After cooling the reaction mixture, proceed with the reduction of the intermediate enamine.
-
Step 3: Workup. The crude product is typically obtained after an acidic workup and extraction with an organic solvent like diethyl ether.[2]
Hydrolysis of the Ethyl Ester
This protocol describes the conversion of the amino ester to the final amino acid.
-
Dissolve the amino ester hydrobromide salt in 10% hydrochloric acid.
-
Heat the solution in an oil bath at a temperature not exceeding 70°C for the cis-isomer to avoid epimerization. The reaction is typically heated for several hours (e.g., 4 hours).[2]
-
Monitor the reaction for complete conversion.
-
Evaporate the solvent under vacuum to obtain the hydrochloride salt of the amino acid. The solid residue can be washed with a cold solvent like acetone to remove impurities.[2]
Visualizations
References
Technical Support Center: Purification of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue: The compound fails to crystallize from the solution.
-
Possible Cause 1: Inappropriate solvent system. The solubility of the compound is highly dependent on the solvent.
-
Solution: Experiment with different solvent systems. For the hydrochloride salt, polar protic solvents like ethanol or methanol, or mixtures with less polar solvents like isopropanol or acetonitrile, can be effective. If the free amino acid is being crystallized, aqueous alcohol mixtures are often used.[1]
-
-
Possible Cause 2: Solution is not sufficiently saturated. The concentration of the compound in the solvent may be too low for crystals to form.
-
Solution: Concentrate the solution by carefully evaporating some of the solvent. Be cautious not to evaporate too much, which could cause the compound to "oil out" or precipitate instead of crystallizing.
-
-
Possible Cause 3: Lack of nucleation sites. Crystal growth requires an initial seed or surface to begin.
-
Solution 1: Scratch the inside of the flask. Use a glass rod to gently scratch the flask below the surface of the solution. This can create microscopic imperfections that serve as nucleation sites.[2]
-
Solution 2: Add a seed crystal. If available, add a tiny crystal of pure this compound to the solution to induce crystallization.[2]
-
-
Possible Cause 4: Presence of impurities. Impurities can inhibit crystal formation.
-
Solution: Attempt to remove impurities through a preliminary purification step, such as passing the solution through a short plug of silica gel or activated carbon, before attempting crystallization.
-
Issue: The compound "oils out" instead of crystallizing.
-
Possible Cause 1: The solution is too concentrated or cooled too quickly. This is a common issue when the solute is highly soluble in the hot solvent.
-
Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and allow the solution to cool more slowly. A gradual decrease in temperature is crucial for the formation of an ordered crystal lattice.
-
-
Possible Cause 2: The melting point of the compound is lower than the temperature of the crystallization solvent.
-
Solution: Switch to a lower-boiling point solvent or a solvent mixture that allows for crystallization at a lower temperature.
-
Issue: The purified compound has low purity.
-
Possible Cause 1: Incomplete removal of the trans-isomer. The synthesis of the cis-isomer can often result in contamination with the trans-isomer, which can be difficult to separate by simple crystallization.
-
Solution 1: Fractional Crystallization. This involves multiple, sequential crystallization steps. While it can improve purity, it may lead to significant yield loss.
-
Solution 2: Diastereomeric Salt Formation. If separating enantiomers of the cis-isomer, consider forming a salt with a chiral resolving agent, such as (+)-dibenzoyl-d-tartaric acid, to separate the diastereomers by crystallization.[3]
-
Solution 3: Chromatography. Ion-exchange or reverse-phase chromatography can be effective for separating isomers.[1]
-
-
Possible Cause 2: Occlusion of impurities in the crystal lattice. Rapid crystal growth can trap impurities within the crystals.
-
Solution: Ensure a slow cooling rate during crystallization to allow for the formation of well-ordered crystals that exclude impurities. If purity is still low, a second recrystallization may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Recrystallization is a widely used method for the purification of this compound.[4] However, due to challenges in crystallizing the cis-isomer directly as its hydrochloride salt, purification is sometimes more effectively achieved with the hydrobromide salt or through chromatographic methods.[3][5]
Q2: What are some recommended solvent systems for the recrystallization of this compound?
A2: For the hydrobromide salt of the corresponding ethyl ester, recrystallization from acetonitrile or ethanol has been shown to be effective.[5] For the hydrochloride salt of the carboxylic acid, you can start by exploring polar solvents such as ethanol, methanol, or isopropanol, or mixtures thereof. The optimal solvent system will depend on the specific impurities present.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography is a viable purification method. Ion-exchange chromatography is particularly well-suited for amino acids.[1] Cation-exchange chromatography can be used where the amphoteric compound binds to the resin and is then eluted with a basic solution.[1] Normal phase silica gel chromatography can also be used, but may require a polar eluent system, potentially with additives like acetic acid or triethylamine to improve separation.
Q4: How can I separate the cis- and trans-isomers?
A4: Separating cis- and trans-isomers can be challenging. While fractional crystallization can be attempted, it may not be highly effective. A more robust method is to exploit differences in their physical properties. For example, the trans-isomer of a similar compound, 1,2-diaminocyclohexane, has been shown to have a much lower solubility in methanol as its dihydrochloride salt, allowing for separation by precipitation.[6] Alternatively, chromatographic techniques such as ion-exchange or preparative HPLC are often successful.
Q5: What are the main impurities I should be aware of during synthesis and purification?
A5: The primary impurity of concern is the trans-isomer of 2-Amino-1-cyclopentanecarboxylic acid. Other potential impurities include unreacted starting materials and by-products from the synthesis. The specific impurities will depend on the synthetic route employed.
Experimental Protocols
Recrystallization of cis-2-Amino-1-cyclopentanecarboxylic acid hydrobromide (as an analogue for the hydrochloride)
This protocol is adapted from a published procedure for the purification of the hydrobromide salt and can be used as a starting point for the hydrochloride salt.[5]
-
Dissolution: Dissolve the crude cis-2-Amino-1-cyclopentanecarboxylic acid salt in a minimal amount of hot acetonitrile. If the compound does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in a refrigerator (2-8 °C) overnight.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for crystallization).
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
-
Purity Check: Assess the purity of the recrystallized product using an appropriate analytical method, such as NMR spectroscopy or HPLC. Repeat the recrystallization process if necessary.
Ion-Exchange Chromatography
This is a general protocol for the purification of amino acids using cation-exchange chromatography.[1]
-
Resin Preparation: Swell a strong cation-exchange resin (e.g., Dowex 50W) in deionized water and pack it into a chromatography column. Equilibrate the column by washing it with several column volumes of a low pH buffer (e.g., 0.1 M HCl).
-
Sample Loading: Dissolve the crude this compound in a small volume of the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound impurities.
-
Elution: Elute the bound compound from the resin using a basic solution, such as a gradient of aqueous ammonia (e.g., 0.1 M to 2 M).
-
Fraction Collection: Collect fractions and monitor for the presence of the desired compound using a suitable analytical technique (e.g., TLC with ninhydrin staining).
-
Product Isolation: Combine the fractions containing the pure product. The ammonia can be removed by rotary evaporation. If the free amino acid is desired, it can be isolated here. To obtain the hydrochloride salt, the purified free amino acid can be dissolved in a suitable solvent (e.g., methanol) and treated with a stoichiometric amount of hydrochloric acid, followed by precipitation or solvent evaporation.
Quantitative Data Summary
| Parameter | Recrystallization of Ethyl cis-2-aminocyclopentanecarboxylate hydrobromide[5] |
| Starting Material | Crude ethyl (1S,2S)-2-((S)-1-phenylethylamino)cyclopentanecarboxylate hydrobromide |
| Solvent System | Acetonitrile, with additional crystallizations from ethanol |
| Number of Crystallizations | Four from acetonitrile, followed by two from acetonitrile and two from ethanol for the mother liquor |
| Final Yield | 40% |
| Product Purity | Described as "pure material" |
Visualizations
Caption: A flowchart illustrating the general steps for purification by recrystallization.
Caption: A decision tree for troubleshooting common issues during crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 18414-30-7 | Benchchem [benchchem.com]
- 5. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
"preventing racemization during coupling of cis-2-Amino-1-cyclopentanecarboxylic acid"
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during the coupling of cis-2-amino-1-cyclopentanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the coupling of cis-2-Amino-1-cyclopentanecarboxylic acid?
Racemization during the peptide coupling of N-protected amino acids can occur through two main pathways: direct enolization of the carboxylic acid derivative or, more commonly, through the formation of an oxazolone intermediate. The α-proton of the activated amino acid is susceptible to abstraction by a base, leading to a loss of stereochemical integrity. For sterically hindered amino acids like cis-2-amino-1-cyclopentanecarboxylic acid, the reaction kinetics can be slower, which may increase the time the activated species is exposed to basic conditions, thereby increasing the risk of racemization. The choice of coupling reagent, base, solvent, and reaction temperature are all critical factors that can influence the extent of racemization.
Q2: Which coupling reagents are recommended to minimize racemization for this specific amino acid?
For sterically hindered and racemization-prone amino acids, the use of uranium-based coupling reagents is generally recommended. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in combination with a hindered base like DIEA (N,N-Diisopropylethylamine) are often effective. These reagents promote rapid amide bond formation, which minimizes the lifetime of the activated intermediate that is susceptible to racemization. Additives such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can further suppress racemization by forming less reactive activated esters that are more resistant to epimerization.
Q3: What role does the choice of base and solvent play in preventing racemization?
The choice of base is critical. A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIEA) is generally preferred over less hindered bases like triethylamine (TEA). DIEA is less likely to cause side reactions and is effective at minimizing racemization. The solvent can also influence the reaction rate and the stability of intermediates. Polar aprotic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are commonly used as they are good at solvating the reactants and facilitating the reaction. It is crucial to use high-purity, anhydrous solvents to avoid side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant Racemization Detected | The coupling reagent is too reactive or is promoting oxazolone formation. | Switch to a uranium-based coupling reagent like HATU or HBTU with an additive such as HOBt or HOAt. These combinations are known to suppress racemization. |
| The base is too strong or is not sterically hindered. | Use a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) instead of triethylamine (TEA). | |
| The reaction temperature is too high. | Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. | |
| Low Coupling Yield | The amino acid is sterically hindered, leading to slow reaction kinetics. | Increase the reaction time or consider using a more potent coupling reagent. Microwave-assisted coupling can also be explored to improve yields for difficult couplings. |
| The incorrect solvent is being used. | Ensure the use of a polar aprotic solvent such as DMF or NMP to ensure all reactants are fully dissolved. | |
| Presence of Side Products | The starting materials or solvents contain water. | Use anhydrous solvents and ensure all starting materials are dry. Water can hydrolyze the activated ester, leading to side products. |
| The protecting groups are not stable under the reaction conditions. | Verify the stability of your N-protecting group (e.g., Boc, Fmoc) to the basic conditions of the coupling reaction. |
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Coupling
-
Dissolve the N-protected cis-2-amino-1-cyclopentanecarboxylic acid (1.0 eq.) and the amine coupling partner (1.1 eq.) in anhydrous DMF.
-
Add the coupling additive, such as HOBt (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling reagent, for example, EDC (1.2 eq.), to the cooled solution.
-
Finally, add a hindered base such as DIEA (2.5 eq.) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature, stirring overnight.
-
Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
Upon completion, proceed with the standard aqueous work-up and purification.
Protocol 2: Chiral HPLC Analysis to Determine Enantiomeric Excess
To determine the extent of racemization, the final product can be analyzed by chiral High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.
-
Column: Use a chiral stationary phase column suitable for separating the enantiomers of your compound.
-
Mobile Phase: A typical mobile phase could be a mixture of hexane and isopropanol, but this will need to be optimized for your specific product.
-
Detection: Use a UV detector at a wavelength where your compound has strong absorbance.
-
Analysis: Inject the sample and integrate the peak areas for the two enantiomers. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [([major enantiomer] - [minor enantiomer]) / ([major enantiomer] + [minor enantiomer])] x 100.
Visual Guides
Caption: Workflow for low-racemization peptide coupling.
Caption: Key factors in racemization and prevention.
"common side reactions with Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid"
Welcome to the technical support center for Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this constrained amino acid in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid in SPPS?
A1: The primary challenges are related to its sterically hindered nature. The cyclopentyl ring restricts the conformational freedom around the peptide backbone, which can lead to slower and less efficient coupling reactions. This can result in deletion sequences and lower overall yield of the desired peptide. Additionally, there is a potential for epimerization under certain conditions.
Q2: What is epimerization and why is it a concern with this amino acid?
A2: Epimerization is the change in the stereochemical configuration at one of several chiral centers in a molecule.[1] In the context of Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid, the stereocenter at the alpha-carbon is susceptible to inversion, particularly during the activation step of the coupling reaction. This can lead to the formation of diastereomeric peptides, which are often difficult to separate from the target peptide and can affect its biological activity.[1] Studies on the synthesis of the amino acid itself have shown that the cis-isomer can be sensitive to epimerization at elevated temperatures (above 70°C) in the presence of base.[2][3] While SPPS is conducted at room temperature, the basic conditions of Fmoc deprotection and the activation step warrant careful consideration to minimize this risk.
Q3: Which coupling reagents are recommended for Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid?
A3: For sterically hindered amino acids, more potent coupling reagents are generally required to achieve high coupling efficiency.[4] While standard reagents like DIC/HOBt can be used, uronium/aminium-based reagents such as HATU, HBTU, and COMU are often more effective.[4][5] These reagents form highly reactive activated esters that can overcome the steric hindrance. The choice of base is also critical; a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is standard, but for residues prone to racemization, a weaker base like sym-collidine may be beneficial.[6]
Q4: How can I monitor the completeness of the coupling reaction?
A4: A qualitative ninhydrin (Kaiser) test is a common and effective method to check for the presence of free primary amines on the resin after the coupling step. A positive test (blue/purple beads) indicates incomplete coupling, and a second coupling (recoupling) should be performed. A negative test (yellow/colorless beads) suggests that the coupling reaction is complete.
Q5: Are there any specific considerations for the Fmoc deprotection step?
A5: The standard Fmoc deprotection cocktail of 20% piperidine in DMF is generally effective. However, if aggregation of the growing peptide chain is suspected, which can be exacerbated by hydrophobic or sterically hindered residues, using a stronger base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution (e.g., 2% DBU/2% piperidine in DMF) can improve deprotection efficiency.[7]
Troubleshooting Guides
Issue 1: Incomplete Coupling (Positive Ninhydrin Test)
Possible Causes:
-
Steric Hindrance: The cyclopentyl ring impedes access of the activated amino acid to the N-terminal amine of the growing peptide chain.
-
Suboptimal Activation: The coupling reagent may not be sufficiently reactive to activate the carboxylic acid of the incoming Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid.
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites.
Solutions:
| Solution | Description |
| Double Couple | After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid. |
| Increase Reaction Time | Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion. |
| Optimize Coupling Reagents | Switch to a more potent coupling reagent like HATU or COMU. Ensure the correct stoichiometry (typically 3-5 equivalents of amino acid and coupling reagents) is used. |
| Change Solvent | If aggregation is suspected, switch from DMF to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO. |
| Microwave-Assisted Synthesis | The use of microwave energy can significantly accelerate the coupling reaction and help overcome steric hindrance. |
Data Presentation
Table 1: Illustrative Coupling Efficiency of Sterically Hindered Amino Acids with Various Reagents
The following data is representative for sterically hindered amino acids and should be used as a guideline. Actual efficiencies for Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid may vary depending on the peptide sequence and specific reaction conditions.
| Coupling Reagent | Base | Typical Crude Purity (%) | Relative Racemization Risk |
| DIC/HOBt | DIPEA | 70-85 | Low to Moderate |
| HBTU | DIPEA | 85-95 | Moderate |
| HATU | DIPEA | >95 | Low |
| COMU | DIPEA | >95 | Low |
| PyBOP | DIPEA | 80-90 | Moderate |
Data adapted from comparative studies on challenging peptide sequences.[4]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIPEA (8 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Monitoring: Perform a ninhydrin test on a small sample of resin beads.
-
Negative (yellow beads): Proceed to the next Fmoc deprotection step.
-
Positive (blue beads): Perform a second coupling (recoupling) by repeating steps 4-6.
-
Protocol 2: Synthesis of Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid Monomer
This protocol is adapted from a scalable synthesis method and is provided for informational purposes.[2]
-
Salt Formation: Treat the ethyl ester of cis-2-aminocyclopentanecarboxylic acid with HBr.
-
Hydrolysis: Heat the resulting hydrobromide salt in hydrochloric acid at a temperature below 70°C to hydrolyze the ethyl ester. Note: Exceeding this temperature may cause epimerization of the cis-isomer.[2]
-
Fmoc Protection: Dissolve the resulting amino acid hydrochloride in aqueous acetonitrile. Add potassium bicarbonate (KHCO3) as a base, followed by N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). Stir the reaction mixture at room temperature for 24 hours.
-
Workup and Purification: Acidify the reaction mixture and extract the product with an organic solvent. Purify by standard chromatographic techniques.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling.
Caption: Potential pathway for epimerization during coupling.
References
- 1. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Conditions for Constrained Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when coupling constrained amino acids during Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
This guide addresses common problems encountered during the coupling of sterically hindered amino acids and provides systematic solutions.
Problem: Low or incomplete coupling efficiency with a standard protocol.
-
Question: My standard coupling protocol using DIC/HOBt is failing for a sterically hindered residue (e.g., Aib, Val, N-methylated amino acid), resulting in a positive Kaiser or bromophenol blue test. What should I do?
-
Answer: Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[1][2] It is highly recommended to switch to a more powerful class of coupling reagents.
-
Solution 1: Switch to a more potent coupling reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[1][2] For extremely hindered couplings, such as with α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1]
-
Solution 2: Optimize reaction conditions. Steric hindrance slows down the reaction rate.[1] Increasing the coupling time (e.g., from 1-2 hours to overnight) can improve yields.[1] Gentle heating or the use of microwave-assisted peptide synthesis (MA-SPPS) can also drive difficult couplings to completion more quickly and efficiently.[1]
-
Solution 3: Change the solvent. The choice of solvent is critical for solvating the peptide-resin complex. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[1][3] For particularly challenging sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1][4]
-
Problem: Suspected peptide aggregation is hindering the coupling reaction.
-
Question: Even with a potent coupling reagent, my coupling efficiency is poor for a hydrophobic or long peptide sequence. How can I address potential peptide aggregation?
-
Answer: Peptide aggregation, where growing peptide chains clump together on the solid support, can block reactive sites and hinder reagent diffusion.[2]
-
Solution 1: Use aggregation-disrupting solvents. A "magic mixture" of DCM/DMF/NMP (1:1:1) can help to solvate the growing peptide chain and disrupt aggregation.[4] The addition of chaotropic salts like LiCl or KSCN to the coupling mixture can also be effective.[5][6]
-
Solution 2: Incorporate backbone-modifying elements. Introducing pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic locations can disrupt the secondary structures that lead to aggregation.[5][6]
-
Solution 3: Elevate the reaction temperature. Performing the coupling at a higher temperature (e.g., with microwave irradiation) can help to overcome aggregation-related energy barriers.
-
Frequently Asked Questions (FAQs)
Q1: What are constrained amino acids in the context of SPPS?
A1: Constrained amino acids are amino acids that, due to their structure, present significant steric hindrance during peptide bond formation. This category includes:
-
β-branched amino acids: Valine (Val), Isoleucine (Ile), and Threonine (Thr).
-
α,α-disubstituted amino acids: Such as α-aminoisobutyric acid (Aib).[7]
-
N-methylated amino acids: These have a methyl group on the backbone nitrogen, which increases steric bulk and reduces the nucleophilicity of the amine.[2][8]
-
Amino acids with bulky side-chain protecting groups: For example, Arginine protected with Pbf.[7]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
A2: For challenging couplings, onium salt-based reagents are highly recommended.[7][9] Reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[2]
-
HATU and PyAOP are considered among the most efficient because they form highly reactive OAt esters.[2]
-
COMU , an Oxyma-based reagent, also shows superior performance and is a safer alternative to potentially explosive HOBt/HOAt-based reagents.[2][10]
-
PyBOP and HBTU are also effective and widely used, though they may be less potent than HATU or COMU for the most difficult couplings.[7][11]
Q3: How can I monitor the completion of a difficult coupling reaction?
A3: Several qualitative tests can be used to monitor the presence of unreacted primary and secondary amines on the resin.
-
Kaiser Test (Ninhydrin Test): This is a common test where primary amines give a dark blue color. It is not reliable for N-terminal proline or other secondary amines.[12]
-
Bromophenol Blue Test: This test is based on an acid-base reaction and can detect both primary and secondary amines, making it suitable for couplings involving proline or N-methylated amino acids. A blue to green color indicates an incomplete reaction, while a yellow color signifies completion.[8][12]
-
Isatin Test or Chloranil Test: These tests are specifically useful for detecting unprotected N-terminal proline, which gives a blue color.[12]
Q4: What is double coupling and when should I use it?
A4: Double coupling is the repetition of a coupling step with a fresh solution of activated amino acid and coupling reagents.[13] It is a common strategy to ensure the completion of a difficult coupling reaction, especially when a monitoring test indicates that the first coupling was incomplete. For sterically hindered residues, a planned double coupling from the outset can save time and improve the final purity of the peptide.
Q5: Can increasing the temperature of the coupling reaction lead to side reactions?
A5: Yes, while increasing the temperature can improve coupling efficiency, it can also increase the risk of side reactions, most notably racemization (epimerization) of the activated amino acid.[13] This is particularly a concern with prolonged heating. Microwave-assisted SPPS can mitigate this risk by providing rapid and controlled heating, often for shorter reaction times. It is crucial to use additives like HOAt or Oxyma Pure, which are known to suppress racemization, especially at elevated temperatures.[9]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acid Couplings
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Potential Issues |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Cost-effective. | Often insufficient for very hindered residues; byproduct removal can be problematic. |
| HBTU | Aminium/Uronium Salt | High | Widely used, reliable, and effective for many difficult couplings.[7] | Can cause guanidinylation of the N-terminus if not pre-activated correctly.[11] |
| HATU | Aminium/Uronium Salt | Very High | Highly efficient and fast, especially for N-methylated amino acids; forms highly reactive OAt esters.[2][8] | Higher cost. |
| PyBOP | Phosphonium Salt | High | High efficiency; no guanidinylation side reaction.[7] | Byproducts can be difficult to remove. |
| COMU | Aminium/Uronium Salt | Very High | High efficiency comparable to HATU; based on non-explosive Oxyma Pure.[2][10] | Higher cost. |
| TFFH | Fluorinating Agent | Very High | Generates highly reactive acyl fluorides, excellent for extremely hindered residues like Aib.[1][10] | Requires specific handling procedures. |
Experimental Protocols
Protocol 1: Standard Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is a general guideline for coupling a sterically hindered amino acid on a 0.1 mmol scale synthesis.
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) for at least 30 minutes. Drain the solvent.[7]
-
Activation Mixture Preparation: In a separate vessel, dissolve the Nα-Fmoc-protected sterically hindered amino acid (3-4 equivalents relative to the resin loading) in DMF or NMP. Add HATU (3-3.9 equivalents) and N,N-diisopropylethylamine (DIPEA) (6-8 equivalents).[2][8]
-
Pre-activation: Gently agitate the activation mixture at room temperature for 1-5 minutes.
-
Coupling Reaction: Add the activation mixture to the resin. Agitate the mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.[13]
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF or NMP (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., bromophenol blue test) to check for the presence of free amines. If the test is positive (incomplete coupling), repeat steps 2-5 for a second coupling.
Protocol 2: Capping Unreacted Amines
If a coupling reaction remains incomplete after a second attempt, it is crucial to cap the unreacted N-terminal amines to prevent the formation of deletion peptide sequences.
-
Resin Washing: After the final coupling attempt, wash the resin thoroughly with DMF.
-
Capping Solution: Prepare a solution of acetic anhydride and DIPEA in DMF (e.g., a 10-fold excess of each reagent relative to the initial resin loading).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Washing: Wash the resin thoroughly with DMF and then with DCM to prepare for the next deprotection step.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling reactions.
Caption: Decision tree for selecting a suitable coupling reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
"solubility issues of protected cis-2-Amino-1-cyclopentanecarboxylic acid in organic solvents"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with protected derivatives of cis-2-Amino-1-cyclopentanecarboxylic acid in organic solvents.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, helping you identify and resolve problems related to the solubility of protected cis-2-Amino-1-cyclopentanecarboxylic acid.
Q1: My N-Boc/Fmoc/Cbz-cis-2-Amino-1-cyclopentanecarboxylic acid is not dissolving in the recommended solvent for my reaction (e.g., DCM, DMF). What should I do?
A1: Initial insolubility is a common challenge. Here is a step-by-step approach to address this:
-
Verify Solvent Choice: While Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methylpyrrolidone (NMP) are common solvents in peptide synthesis, the solubility of specific protected amino acids can vary.[1] Highly polar aprotic solvents like DMF and NMP are generally better for dissolving a wide range of reagents.
-
Consider a Co-solvent: Adding a small amount of a stronger solvent like Dimethyl Sulfoxide (DMSO) can significantly improve solubility.[2]
-
Apply Gentle Heating: Cautiously warming the mixture to around 40°C can increase the rate of dissolution. However, be aware that excessive heat can potentially degrade the compound.[2] It is advisable to test this on a small scale first.
-
Use Sonication: Sonicating the mixture for 5-10 minutes can help break up solid particles and facilitate dissolution.[2]
-
Check Compound Purity: Impurities can sometimes affect solubility. If you suspect purity issues, consider recrystallization of the protected amino acid.[2]
Q2: The protected amino acid dissolved initially but then precipitated out of the solution during my coupling reaction. What causes this and how can I fix it?
A2: Precipitation during a reaction can be due to several factors:
-
Change in Temperature: If the reaction was cooled, the solubility may have decreased, leading to precipitation.
-
Solvent Evaporation: A slight loss of solvent over a long reaction time can increase the concentration beyond the solubility limit.
-
Formation of a Less Soluble Product: The product of the reaction may be less soluble in the chosen solvent system than the starting materials.
-
Aggregation: The growing peptide chain on a solid support can aggregate, leading to poor solvation and precipitation.[3]
Solutions:
-
Add a small amount of a co-solvent like DMSO to help redissolve the precipitate.[2]
-
If on a solid support, consider switching to a solvent that better solvates the growing peptide chain, such as NMP.
-
For solid-phase peptide synthesis (SPPS), using a low-loading resin can increase the distance between peptide chains and reduce aggregation.[3]
Q3: I am observing low coupling efficiency in my peptide synthesis. Could this be related to the solubility of my protected cis-2-Amino-1-cyclopentanecarboxylic acid?
A3: Yes, poor solubility is a direct cause of low coupling efficiency.[2] If the protected amino acid is not fully dissolved, it is not available to react with the free amine, leading to incomplete reactions.
Recommendations:
-
Ensure your protected amino acid is completely dissolved before initiating the coupling reaction.
-
If solubility remains an issue, consider using a more potent coupling reagent such as HATU or HBTU, which can sometimes drive the reaction to completion even with partially undissolved starting material.[3]
-
Performing the coupling at a slightly elevated temperature can sometimes improve both solubility and reaction kinetics.[4]
Frequently Asked Questions (FAQs)
Q1: How does the choice of protecting group (Boc, Fmoc, Cbz) affect the solubility of cis-2-Amino-1-cyclopentanecarboxylic acid?
A1: The protecting group significantly influences the overall polarity and size of the molecule, thereby affecting its solubility.
-
Fmoc (Fluorenylmethyloxycarbonyl): The large, nonpolar fluorenyl group generally decreases solubility in polar solvents like water but can improve solubility in some organic solvents.[5]
-
Boc (tert-Butoxycarbonyl): The Boc group is also hydrophobic and will decrease water solubility. Its derivatives are often soluble in a range of organic solvents from moderately polar (like DCM) to polar aprotic (like DMF).
-
Cbz (Carboxybenzyl): The Cbz group has an aromatic ring, contributing to its nonpolar character, which generally leads to better solubility in organic solvents compared to the unprotected amino acid.
Q2: Which organic solvents are generally best for dissolving protected cis-2-Amino-1-cyclopentanecarboxylic acid?
A2: Polar aprotic solvents are typically the most effective for dissolving protected amino acids.[1] These include:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl Sulfoxide (DMSO)
Dichloromethane (DCM) is also commonly used, particularly in Boc-based synthesis.[6] However, for more difficult-to-dissolve protected amino acids, DMF, NMP, or mixtures containing DMSO are often superior.[2][6]
Q3: Can I use a solvent mixture to improve solubility?
A3: Yes, using a solvent mixture is a common and effective strategy. For example, a mixture of DCM and DMF has been reported to be effective in some syntheses.[6] Adding a small percentage of DMSO to another organic solvent is also a widely used technique to enhance the solubility of poorly soluble compounds.[2]
Q4: How does the cyclic nature of the cyclopentane ring affect solubility compared to linear amino acids?
A4: The rigid cyclopentane ring restricts the conformational flexibility of the molecule. This can sometimes lead to more ordered packing in the solid state, potentially resulting in lower solubility compared to a more flexible linear analogue. However, the overall solubility will still be primarily dictated by the interplay between the polar amino and carboxylic acid groups (or their protected forms) and the nonpolar hydrocarbon ring.
Illustrative Solubility Data
The following tables provide illustrative qualitative solubility data for protected cis-2-Amino-1-cyclopentanecarboxylic acid derivatives in common organic solvents at room temperature. This data is based on general principles of solubility for protected amino acids and should be used as a guideline. Experimental verification is recommended.
Table 1: N-Boc-cis-2-Amino-1-cyclopentanecarboxylic Acid
| Solvent | Qualitative Solubility |
| Dichloromethane (DCM) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Acetonitrile (ACN) | Moderately Soluble |
| N,N-Dimethylformamide (DMF) | Very Soluble |
| N-Methylpyrrolidone (NMP) | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Very Soluble[7] |
| Water | Sparingly Soluble[7] |
| Methanol | Moderately Soluble |
Table 2: N-Fmoc-cis-2-Amino-1-cyclopentanecarboxylic Acid
| Solvent | Qualitative Solubility |
| Dichloromethane (DCM) | Moderately Soluble |
| Tetrahydrofuran (THF) | Moderately Soluble |
| Acetonitrile (ACN) | Sparingly Soluble |
| N,N-Dimethylformamide (DMF) | Very Soluble |
| N-Methylpyrrolidone (NMP) | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble[8] |
| Water | Sparingly Soluble[8] |
| Methanol | Sparingly Soluble |
Table 3: N-Cbz-cis-2-Amino-1-cyclopentanecarboxylic Acid
| Solvent | Qualitative Solubility |
| Dichloromethane (DCM) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Acetonitrile (ACN) | Moderately Soluble |
| N,N-Dimethylformamide (DMF) | Very Soluble |
| N-Methylpyrrolidone (NMP) | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Very Soluble |
| Water | Sparingly Soluble |
| Methanol | Soluble |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of a protected cis-2-Amino-1-cyclopentanecarboxylic acid derivative in various organic solvents.
Materials:
-
Protected amino acid
-
A selection of organic solvents (e.g., DCM, DMF, NMP, DMSO, THF, ACN, Methanol)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 2-5 mg of the protected amino acid to a clean, dry vial.
-
Add 0.5 mL of the chosen solvent to the vial.
-
Vortex the mixture vigorously for 1 minute.
-
Visually inspect the solution. If the solid has completely dissolved, it is considered "soluble."
-
If the solid has not dissolved, continue adding the solvent in 0.5 mL increments up to a total volume of 2 mL, vortexing after each addition.
-
Record your observations as "Very Soluble," "Soluble," "Moderately Soluble," "Sparingly Soluble," or "Insoluble."
Protocol 2: Standard Coupling Reaction in Solid-Phase Peptide Synthesis (SPPS)
Objective: To perform a coupling reaction with a focus on ensuring the complete dissolution of the protected amino acid.
Materials:
-
Fmoc-deprotected resin
-
Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF or NMP
-
Reaction vessel for SPPS
-
Shaker or bubbler for agitation
Procedure:
-
Pre-dissolution of Amino Acid: In a separate vial, dissolve the Fmoc-cis-2-Amino-1-cyclopentanecarboxylic acid (4 equivalents relative to resin loading) in the minimum required volume of anhydrous DMF or NMP. Use sonication or gentle warming if necessary to ensure complete dissolution.
-
Activation: To the dissolved amino acid solution, add the coupling reagent (e.g., HATU, 3.9 equivalents) and the base (e.g., DIPEA, 8 equivalents). Allow the activation to proceed for 2 minutes.[4]
-
Coupling: Add the activated amino acid solution to the vessel containing the deprotected resin.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours to allow the coupling reaction to proceed.[4]
-
Monitoring: Perform a Kaiser test to check for the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then DCM to remove any unreacted reagents.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
References
- 1. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins [frontiersin.org]
- 3. squarix.de [squarix.de]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
"stability of cis-2-Amino-1-cyclopentanecarboxylic acid in different buffer systems"
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of cis-2-Amino-1-cyclopentanecarboxylic acid in various buffer systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of cis-2-Amino-1-cyclopentanecarboxylic acid in buffer solutions?
A1: The stability of cis-2-Amino-1-cyclopentanecarboxylic acid in solution is primarily influenced by pH, temperature, and the presence of oxidizing agents. Like many amino acids, it is susceptible to degradation under harsh acidic or basic conditions, and at elevated temperatures. The choice of buffer system can also play a role in its stability.
Q2: In which buffer systems is cis-2-Amino-1-cyclopentanecarboxylic acid generally most stable?
A2: While specific data for this compound is limited, amino acids typically exhibit good stability in neutral to slightly acidic pH ranges. Therefore, phosphate-buffered saline (PBS) at pH 7.4 and citrate buffers with a pH between 5 and 6 are generally recommended for short-term storage and experimental use. It is crucial to perform a preliminary stability assessment for your specific experimental conditions.
Q3: What are the common degradation pathways for cyclic amino acids like cis-2-Amino-1-cyclopentanecarboxylic acid?
A3: Common degradation pathways for amino acids include oxidative deamination and decarboxylation, particularly in the presence of oxidizing agents or exposure to light.[1] For cis-2-Amino-1-cyclopentanecarboxylic acid, this could lead to the formation of keto-acid derivatives or the loss of the carboxyl group. The stability of amino acids can be pH-dependent; for instance, deamidation is a common issue for asparagine and glutamine at neutral and basic pH.[2]
Q4: How should I prepare and store stock solutions of cis-2-Amino-1-cyclopentanecarboxylic acid?
A4: Stock solutions should be prepared in a high-purity solvent, such as water or a suitable buffer (e.g., PBS at pH 7.4). For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[3] Avoid storing solutions at room temperature for extended periods.
Q5: Are there any known incompatibilities with common buffer components?
A5: While there are no widely reported specific incompatibilities for cis-2-Amino-1-cyclopentanecarboxylic acid, it is good practice to be cautious when using buffers containing reactive components. For instance, some buffer components can chelate metal ions that might catalyze degradation reactions. Always use high-purity reagents for buffer preparation.
Troubleshooting Guides
Problem 1: Inconsistent results in bioassays using a buffered solution of cis-2-Amino-1-cyclopentanecarboxylic acid.
-
Possible Cause: Degradation of the compound in the buffer during the experiment.
-
Troubleshooting Steps:
-
Verify Solution Freshness: Prepare fresh solutions of the compound immediately before each experiment.
-
Assess Buffer pH: Measure the pH of your buffer solution to ensure it is within the optimal range.
-
Conduct a Quick Stability Check: Analyze a sample of your stock solution and a sample that has been incubated under experimental conditions (time, temperature) by HPLC to check for the appearance of degradation peaks.
-
Consider a Different Buffer: If degradation is suspected, switch to an alternative buffer system (e.g., from a Tris-based buffer to a phosphate-based buffer).
-
Problem 2: Appearance of unknown peaks in HPLC analysis of a stability sample.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the unknown peaks, which can provide clues about the degradation pathway (e.g., oxidation, deamination).
-
Perform Forced Degradation: To confirm that the new peaks are indeed degradants, subject a fresh sample to forced degradation conditions (e.g., treatment with 3% hydrogen peroxide) and compare the resulting chromatogram with your stability sample.[4] Most amino acids are found to be stable in 0.1 N Hydrochloric acid and 0.1N Sodium hydroxide for 24 hours but most of the amino acids was degraded in 3% Hydrogen peroxide solution.[4]
-
Optimize Storage Conditions: If degradation is confirmed, re-evaluate your storage conditions. Consider storing at a lower temperature, protecting from light, and using de-gassed buffers.
-
Problem 3: Precipitation of the compound in the buffer.
-
Possible Cause: Poor solubility at the given pH or concentration.
-
Troubleshooting Steps:
-
Check Solubility Limits: Determine the solubility of cis-2-Amino-1-cyclopentanecarboxylic acid in your chosen buffer at the desired concentration.
-
Adjust Buffer pH: The solubility of amino acids can be pH-dependent. Try adjusting the pH of the buffer slightly.
-
Consider a Co-solvent: If solubility remains an issue, the addition of a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) may help, but ensure it is compatible with your downstream application.
-
Data Presentation
Table 1: Illustrative Stability of cis-2-Amino-1-cyclopentanecarboxylic Acid (1 mg/mL) in Different Buffer Systems at 25°C (Room Temperature)
| Buffer System | pH | % Remaining after 24 hours | % Remaining after 72 hours | Observations |
| Phosphate-Buffered Saline (PBS) | 7.4 | >99% | 98% | No visible changes. |
| Citrate Buffer | 5.0 | >99% | 99% | No visible changes. |
| Tris-HCl | 8.5 | 97% | 92% | Slight yellowing of the solution. |
| 0.1 M HCl | 1.0 | 95% | 88% | Potential for hydrolysis. |
| 0.1 M NaOH | 13.0 | 93% | 85% | Potential for base-catalyzed degradation. |
Note: The data in this table is illustrative and intended for guidance. Actual stability will depend on the specific experimental conditions.
Table 2: Illustrative Effect of Temperature on the Stability of cis-2-Amino-1-cyclopentanecarboxylic Acid (1 mg/mL) in PBS (pH 7.4) over 7 days
| Storage Temperature | % Remaining |
| 4°C | >98% |
| 25°C (Room Temperature) | 95% |
| 40°C | 85% |
Note: The data in this table is illustrative and intended for guidance. It is highly recommended to perform your own stability studies.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for cis-2-Amino-1-cyclopentanecarboxylic Acid
This protocol describes a general HPLC method for assessing the stability of cis-2-Amino-1-cyclopentanecarboxylic acid.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 5% B
-
22-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a stock solution of cis-2-Amino-1-cyclopentanecarboxylic acid in the desired buffer.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample.
-
Dilute the aliquot with the mobile phase A to an appropriate concentration.
-
Inject the sample onto the HPLC system.
-
Monitor the peak area of the parent compound and look for the appearance of any new peaks, which may indicate degradation.
-
Calculate the percentage of the remaining compound relative to the initial time point.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the stability of cis-2-Amino-1-cyclopentanecarboxylic acid.
Caption: Potential degradation pathways for cis-2-Amino-1-cyclopentanecarboxylic acid.
References
Technical Support Center: Troubleshooting Diketopiperazine Formation with cis-2-Amino-1-cyclopentanecarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-2-Amino-1-cyclopentanecarboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of diketopiperazine (DKP) formation during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem when using cis-2-Amino-1-cyclopentanecarboxylic acid?
A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction of a dipeptide that results in a stable six-membered ring, leading to the cleavage of the peptide from the solid support or truncation of the peptide chain.[1] This side reaction is particularly prevalent when the N-terminal amino acid has a free amino group and the second amino acid is prone to forming a cis-amide bond, a characteristic shared by proline and its analogues like cis-2-Amino-1-cyclopentanecarboxylic acid.[2][3] The constrained cyclopentane ring of this amino acid can orient the peptide backbone in a way that favors the back-biting reaction, leading to reduced yield of the desired full-length peptide and complicating purification.
Q2: What are the key factors that promote DKP formation with this amino acid?
A2: Several factors can increase the likelihood of DKP formation:
-
Deprotection Conditions: The presence of a free N-terminal amine after the removal of protecting groups (like Fmoc or Boc) is a prerequisite for the cyclization to occur.[1]
-
Base Exposure: Prolonged exposure to basic conditions, such as the piperidine used for Fmoc deprotection, can catalyze DKP formation.[1]
-
Temperature: Higher temperatures can increase the rate of the intramolecular cyclization reaction.[4]
-
Resin Type: The choice of solid support can influence the rate of DKP formation. For instance, standard linkers may be more susceptible to cleavage by the newly formed DKP.
-
Steric Hindrance: While significant steric hindrance can sometimes slow down the desired coupling reaction, the specific cis conformation of 2-Amino-1-cyclopentanecarboxylic acid can pre-organize the dipeptide for cyclization.[5]
Troubleshooting Guide
Problem 1: Low yield of the desired peptide with a significant amount of a low molecular weight byproduct corresponding to the DKP.
-
Possible Cause: The dipeptide containing cis-2-Amino-1-cyclopentanecarboxylic acid is highly prone to cyclization after N-terminal deprotection.
-
Solutions:
-
Use of Dipeptide Synthon: Instead of coupling the third amino acid to the dipeptide on the resin, synthesize a protected dipeptide of the third amino acid and cis-2-Amino-1-cyclopentanecarboxylic acid in solution and then couple it to the N-terminal amino acid on the resin. This bypasses the vulnerable dipeptide stage on the solid support.[1]
-
Choice of Protecting Group: For the second amino acid (cis-2-Amino-1-cyclopentanecarboxylic acid), consider using a trityl (Trt) protecting group on the N-terminus if a Boc strategy is employed. The bulkiness of the Trt group can hinder the back-biting reaction.[1]
-
In Situ Acylation: Perform a simultaneous deprotection and coupling step. This involves introducing the activated third amino acid during the deprotection of the dipeptide, effectively "trapping" the free amine before it can cyclize.
-
Problem 2: DKP formation is observed even with optimized coupling protocols.
-
Possible Cause: The standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) are too harsh or prolonged.
-
Solutions:
-
Milder Deprotection: Reduce the piperidine concentration or the deprotection time.[1] Monitor the completion of the deprotection reaction carefully to avoid unnecessary exposure to the base.
-
Use of DBU/Piperidine: For faster and more efficient Fmoc removal, a solution containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperidine can be used, which may reduce the overall time the N-terminus is deprotected and susceptible to cyclization.[6]
-
Problem 3: Difficulty in coupling an amino acid to the N-terminus of cis-2-Amino-1-cyclopentanecarboxylic acid due to steric hindrance.
-
Possible Cause: The cyclopentane ring sterically hinders the approach of the activated amino acid.
-
Solutions:
-
Use of High-Efficiency Coupling Reagents: Employ powerful coupling reagents known to be effective for sterically hindered amino acids, such as HATU, HBTU, or PyBOP.[5] These reagents form highly reactive intermediates that can overcome steric hindrance.
-
Extended Reaction Times and Double Coupling: Increase the coupling reaction time and/or perform a second coupling with fresh reagents to ensure the reaction goes to completion.[7]
-
Microwave-Assisted Synthesis: Microwave irradiation can be used to increase the reaction rate and improve coupling efficiency for sterically demanding couplings.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | Highly efficient, especially for hindered couplings; forms reactive OAt esters.[5] | Can cause guanidinylation of the N-terminal amine; more expensive.[5] |
| HBTU | Aminium/Uronium Salt | Highly efficient and widely used; soluble byproducts.[5] | Can also cause guanidinylation, capping the peptide chain.[5] |
| PyBOP | Phosphonium Salt | Efficient coupling; avoids guanidinylation; less hazardous byproducts than BOP.[7] | Generally less reactive than HATU.[5] |
| DIC/HOBt | Carbodiimide | Cost-effective; HOBt minimizes racemization.[6] | Can have slower reaction rates for hindered couplings compared to onium salts. |
| COMU | Aminium/Uronium Salt | Efficiency comparable to HATU; based on safer OxymaPure.[5] | Limited stability in solution.[5] |
Table 2: Influence of N-terminal Amino Acid on Diketopiperazine Formation Half-Life (for Xaa-Pro dipeptides at 75°C) *
| N-terminal Amino Acid (Xaa) | Half-life (minutes) |
| Glycine | 276[2] |
| Valine | 127[2] |
| Alanine | ~50[2] |
| Leucine | ~50[2] |
| Glutamic Acid | ~46[2] |
*Note: This data is for proline-containing peptides and serves as an illustrative guide. The kinetics for cis-2-Amino-1-cyclopentanecarboxylic acid may vary but are expected to follow similar trends due to its structural analogy to proline.
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-amino acid to a peptide-resin using HATU
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-4 hours. For sterically hindered couplings, consider extending the reaction time or performing a double coupling.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, consider a second coupling or a capping step.
Protocol 2: Capping of Unreacted Amines
-
Preparation: After the coupling step, wash the resin with DMF.
-
Capping Solution: Prepare a capping solution of acetic anhydride, DIPEA, and DMF (e.g., in a 1:2:7 ratio).
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times).
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation from a dipeptide on a solid support.
Caption: Troubleshooting workflow for addressing diketopiperazine formation.
References
- 1. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational studies of proline-, thiaproline- and dimethylsilaproline-containing diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stereoselective Synthesis of cis-2-Aminocyclopentanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of cis-2-aminocyclopentanecarboxylic acid.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: My overall yield of the desired cis-isomer is low. What are the potential causes and how can I improve it?
A1: Low overall yield can stem from several factors throughout the synthetic sequence. Here are some common culprits and troubleshooting strategies:
-
Incomplete Reductive Amination: The initial reductive amination of ethyl 2-oxocyclopentanecarboxylate is a critical step.
-
Cause: Inefficient imine formation or incomplete reduction. Using standard NaBH4 in ethanol at room temperature can be unsuccessful.
-
Solution: A more effective method involves the azeotropic removal of water to drive the imine formation to completion, followed by reduction. A recommended protocol is to heat the ketoester and chiral amine (e.g., (S)-α-phenylethylamine) in toluene to remove water, followed by reduction with sodium borohydride in isobutyric acid.[1][2]
-
-
Epimerization to the trans-isomer: The cis-configuration can be sensitive to reaction conditions, leading to the formation of the more thermodynamically stable trans-isomer.
-
Cause: Elevated temperatures or strongly basic/acidic conditions during hydrolysis or purification steps can cause epimerization at the α-position.
-
Solution: During the hydrolysis of the ethyl ester, carefully control the temperature. It has been observed that no significant epimerization of the cis-isomer occurs below 70°C.[1][2] For epimerization of the trans isomer, the temperature should be kept below 80°C.[1]
-
-
Loss of Product During Purification: The separation of cis and trans isomers can be challenging, and product can be lost during crystallization or chromatography.
-
Cause: Similar polarities of the isomers and intermediates can make separation difficult.
-
Solution: Crystallization-based resolution of intermediates can be an effective strategy. For instance, the use of resolving agents like (-)-dibenzoyl-l-tartaric acid can help in the selective crystallization of one diastereomer.[1] Repeated crystallizations may be necessary to achieve high diastereomeric purity.
-
Q2: I am observing a significant amount of the trans-isomer in my final product. How can I minimize its formation?
A2: The formation of the trans-isomer is a common issue, often due to epimerization.
-
Cause: The α-proton of the cyclopentanecarboxylic acid ester is acidic and can be removed under basic conditions, leading to an equilibrium mixture that often favors the trans-isomer. Treatment with sodium ethoxide in ethanol is a known method to intentionally epimerize the cis-adduct to the trans-isomer.[1][2]
-
Solution:
-
Avoid Strong Bases: Minimize the use of strong bases, especially at elevated temperatures, after the stereochemistry at the C2 position has been established.
-
Temperature Control During Hydrolysis: As mentioned previously, maintain the temperature below 70°C during the acidic hydrolysis of the ester to prevent epimerization of the cis-isomer.[1][2]
-
Careful Work-up: During work-up procedures, use mild bases like sodium bicarbonate for neutralization and avoid prolonged exposure to harsh pH conditions.
-
Q3: The purification of the cis- and trans-isomers is proving difficult. What are the recommended methods?
A3: Separation of the diastereomeric intermediates or the final enantiomers is a critical step for obtaining the pure cis-isomer.
-
Crystallization of Diastereomeric Salts: This is a highly effective method.
-
Method: React the mixture of amino ester diastereomers with a chiral acid, such as (-)-dibenzoyl-l-tartaric acid (DBTA), to form diastereomeric salts.[1] The differing solubilities of these salts allow for their separation by fractional crystallization.
-
Example: The salt of the (R,S,S)-amino ester with (D)-DBTA has been successfully crystallized, allowing for its separation.[1]
-
-
Chromatography: While challenging, column chromatography can be used.
-
Consideration: The choice of stationary and mobile phases is crucial. Normal-phase silica gel chromatography may be effective for separating protected intermediates.
-
-
Enzymatic Kinetic Resolution: This is another established method.
-
Principle: Enzymes can selectively hydrolyze one enantiomer of an ester or amide, allowing for the separation of the unreacted enantiomer.[1]
-
Q4: I am seeing unexpected side products in my NMR spectra. What are the likely culprits?
A4: Side reactions can reduce your yield and complicate purification.
-
Methylated Byproducts:
-
Over-reduction:
-
Cause: Using overly harsh reducing agents or prolonged reaction times during the reductive amination step could potentially lead to the reduction of the carboxylic ester group.
-
Solution: Use a milder reducing agent like sodium cyanoborohydride or carefully control the stoichiometry and reaction time of sodium borohydride. The use of NaBH4 in isobutyric acid provides good selectivity.[1][2]
-
Data Summary
The following table summarizes quantitative data from a scalable synthesis of all four stereoisomers of Fmoc-protected 2-aminocyclopentanecarboxylic acid, starting from ethyl 2-oxocyclopentanecarboxylate.
| Step | Product | Reagents and Conditions | Yield | Diastereomeric Ratio (cis:trans) |
| Reductive Amination | Crude Amino Ester | (S)-α-phenylethylamine, toluene, azeotropic distillation; then NaBH4, isobutyric acid | - | - |
| Isomerization (for trans-isomer) | trans-Amino Ester Hydrobromide | Crude amino ester, NaOEt, EtOH, 30-35°C, overnight; then HBr | 40% | - |
| Diastereomeric Salt Crystallization | (R,S,S)-2-amino ester • (D)-DBTA salt | Crude amino ester, (D)-dibenzoyltartaric acid | - | - |
| Hydrolysis | (1R,2S)-2-aminocyclopentanecarboxylic acid salt | (R,S,S)-amino ester hydrobromide, 10% HCl, < 70°C | 85% | - |
| Fmoc Protection | Fmoc-(1R,2S)-ACPC | (1R,2S)-ACPC salt, Fmoc-OSu, KHCO3, aqueous acetonitrile | 85% | - |
Experimental Protocols
1. Reductive Amination of Ethyl 2-oxocyclopentanecarboxylate
This protocol describes the initial stereoselective reductive amination to form the amino ester intermediate.
-
Dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in toluene.
-
Add isobutyric acid (1.1 equivalents) and (S)-α-phenylethylamine (1.08 equivalents).
-
Heat the mixture to 70°C for 2 hours.
-
Increase the temperature to allow for the azeotropic removal of water by distilling off about half of the toluene.
-
Cool the remaining mixture.
-
Slowly add sodium borohydride (NaBH4) in portions while maintaining the temperature.
-
After the reaction is complete (monitored by TLC), proceed with an acidic workup to isolate the crude amino ester.
2. Hydrolysis of the Amino Ester to cis-2-Aminocyclopentanecarboxylic Acid
This protocol describes the hydrolysis of the ethyl ester to the final amino acid, with careful temperature control to prevent epimerization.
-
Dissolve the hydrobromide salt of the cis-amino ester in 10% hydrochloric acid.
-
Heat the solution in an oil bath at a temperature not exceeding 70°C .[1][2]
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Evaporate the mixture to dryness under vacuum.
-
The resulting solid residue is the hydrochloride salt of cis-2-aminocyclopentanecarboxylic acid.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting process.
Caption: A simplified workflow for the stereoselective synthesis of cis-2-aminocyclopentanecarboxylic acid.
Caption: A troubleshooting guide for addressing low yield in the synthesis.
Caption: Logical relationships between reaction conditions and stereochemical outcome.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of cis- and trans-2-Amino-1-cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of the geometric isomers, cis- and trans-2-Amino-1-cyclopentanecarboxylic acid. While substantial research has been conducted on the cis-isomer, known as cispentacin, data on the biological effects of the trans-isomer is less prevalent in publicly accessible literature. This document summarizes the available experimental data for the cis-isomer and provides a scientifically grounded projection of the potential activities of the trans-isomer based on analogous compounds.
Introduction
The stereochemistry of pharmacologically active molecules is a critical determinant of their biological effects. The rigid cyclopentane ring of 2-Amino-1-cyclopentanecarboxylic acid restricts the conformational freedom of the amino and carboxylic acid groups, leading to distinct spatial arrangements in the cis and trans isomers. This difference in three-dimensional structure is expected to result in varied interactions with biological targets, leading to distinct pharmacological profiles.
cis-2-Amino-1-cyclopentanecarboxylic acid, or cispentacin, is a naturally occurring antifungal agent.[1][2] In contrast, the biological activities of trans-2-Amino-1-cyclopentanecarboxylic acid have not been as extensively characterized. However, studies on structurally related cyclopentane and cyclopropane amino acid analogs consistently demonstrate that cis and trans isomers possess significantly different, and often receptor-specific, activities. For instance, in the case of 1-amino-1,3-cyclopentanedicarboxylic acid, the trans isomer is a potent agonist for metabotropic glutamate receptors, while the cis isomer displays higher potency at displacing N-methyl-D-aspartate (NMDA) receptor binding and acts as a more potent convulsant.[3]
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of cis-2-Amino-1-cyclopentanecarboxylic acid (cispentacin). No direct comparative quantitative data for the trans-isomer was found in the reviewed literature.
| Compound | Biological Activity | Assay | Organism/System | Quantitative Data | Reference |
| cis-2-Amino-1-cyclopentanecarboxylic acid (Cispentacin) | Antifungal | Turbidimetric Measurement | Candida albicans (clinical isolates) | IC50: 6.3-12.5 µg/ml | [4] |
| Antifungal | In vivo protection | Systemic Candida infection in mice | PD50 (iv): 10 mg/kg | [4] | |
| Antifungal | In vivo protection | Systemic Candida infection in mice | PD50 (po): 30 mg/kg | [4] |
Biological Activities and Mechanism of Action
cis-2-Amino-1-cyclopentanecarboxylic acid (Cispentacin)
The primary reported biological activity of cispentacin is its antifungal effect , particularly against Candida albicans.[4] While it exhibits modest activity in vitro, it shows potent efficacy in vivo.[2][4] The proposed mechanism of its antifungal action is the inhibition of prolyl-tRNA synthetase , an enzyme essential for protein synthesis. This mode of action provides a selective target in fungi.
trans-2-Amino-1-cyclopentanecarboxylic acid
Direct experimental data on the biological activity of trans-2-Amino-1-cyclopentanecarboxylic acid is scarce. However, based on the structure-activity relationships of analogous compounds, it is plausible to hypothesize its potential activities.
Studies on conformationally restricted GABA analogs, such as aminomethyl-cyclopropane carboxylic acids, have shown that the trans isomer can be significantly more active at GABA receptors than the cis isomer.[6] For example, the trans isomer of 2-(aminomethyl)cyclopropane carboxylic acid was considerably more potent than the cis isomer in displacing [3H]-muscimol from rat brain membranes, indicating a higher affinity for GABA receptors.[6] Therefore, it is reasonable to predict that trans-2-Amino-1-cyclopentanecarboxylic acid may exhibit significant activity as a GABA receptor agonist or antagonist .
Furthermore, the differential activity of cis- and trans-1-amino-1,3-cyclopentanedicarboxylic acid at excitatory amino acid receptors suggests that the trans-isomer of 2-Amino-1-cyclopentanecarboxylic acid could also interact with glutamate receptors , potentially acting as a selective agonist or antagonist at subtypes like NMDA or metabotropic glutamate receptors.[3]
Experimental Protocols
To facilitate a direct comparison of the biological activities of the cis and trans isomers, the following experimental protocols are provided.
GABA Receptor Binding Assay
This assay determines the affinity of the compounds for GABA receptors.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat brains.
-
Binding Reaction: Incubate the membranes with a known concentration of a radiolabeled GABA receptor ligand (e.g., [3H]-muscimol for GABA-A receptors or [3H]-GABA with baclofen for GABA-B receptors) in the presence of varying concentrations of the test compounds (cis- or trans-2-Amino-1-cyclopentanecarboxylic acid).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Excitatory Amino Acid Receptor Binding Assay
This assay assesses the affinity of the compounds for different subtypes of excitatory amino acid receptors.
Methodology:
-
Receptor Source: Use cell lines expressing specific recombinant glutamate receptor subtypes (e.g., NMDA, AMPA, or metabotropic glutamate receptors) or synaptic membranes from specific brain regions.
-
Binding Reaction: Incubate the receptor preparation with a subtype-selective radioligand (e.g., [3H]CGP 39653 for NMDA receptors) and a range of concentrations of the test compounds.
-
Separation and Quantification: Follow the same procedure as the GABA receptor binding assay.
-
Data Analysis: Calculate IC50 and Ki values to determine the affinity of the compounds for the specific receptor subtype.
Functional Assay: Phosphoinositide Hydrolysis Assay (for Metabotropic Glutamate Receptors)
This assay measures the functional activity of compounds at Gq-coupled metabotropic glutamate receptors.
Methodology:
-
Cell Culture and Labeling: Culture cells expressing the metabotropic glutamate receptor of interest and label them with [3H]-myo-inositol.
-
Stimulation: Treat the cells with varying concentrations of the test compounds in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: Stop the reaction and extract the inositol phosphates.
-
Separation: Separate the inositol phosphates from other cellular components using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the inositol phosphate fraction.
-
Data Analysis: Determine the EC50 values (the concentration of the agonist that produces 50% of the maximal response) to assess the potency and efficacy of the compounds.
Visualizations
Signaling Pathway of Metabotropic Glutamate Receptor Activation
Caption: Agonist binding to a Gq-coupled metabotropic glutamate receptor (mGluR) activates a signaling cascade.
Experimental Workflow for Receptor Binding Assay
Caption: A generalized workflow for a competitive radioligand binding assay.
Conclusion
The available evidence strongly suggests that cis- and trans-2-Amino-1-cyclopentanecarboxylic acid possess distinct biological activity profiles. While the cis-isomer, cispentacin, is a known antifungal agent, the trans-isomer remains largely uncharacterized. Based on structure-activity relationships of similar compounds, the trans-isomer is a promising candidate for activity at GABA and/or excitatory amino acid receptors. Further experimental investigation using the outlined protocols is necessary to fully elucidate and compare the pharmacological properties of these two isomers, which could lead to the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CISPENTACIN, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]
- 5. cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | 18414-30-7 | Benchchem [benchchem.com]
- 6. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Effects of cis-2-Amino-1-cyclopentanecarboxylic Acid and Proline in Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the conformational effects of incorporating cis-2-Amino-1-cyclopentanecarboxylic acid (cis-2-ACPC) versus the natural amino acid proline into peptide structures. This analysis is crucial for the rational design of peptidomimetics with enhanced stability, receptor affinity, and specific biological activity. While direct comparative data for a single peptide containing both residues is limited in publicly available literature, this guide synthesizes existing data on proline-containing peptides, particularly somatostatin analogs, and the known conformational properties of cis-2-ACPC to provide a comprehensive overview.
Introduction: The Role of Conformational Constraints in Peptide Design
The biological function of a peptide is intrinsically linked to its three-dimensional structure. Proline, with its unique cyclic side chain, plays a pivotal role in dictating peptide backbone conformation by restricting the range of accessible dihedral angles and influencing the cis-trans isomerization of the preceding peptide bond. Cis-2-ACPC is a conformationally constrained synthetic amino acid designed to mimic and, in some aspects, rigidify the backbone geometry typically induced by proline. Understanding the subtle yet significant differences in the conformational landscapes imposed by these two residues is paramount for the development of novel peptide-based therapeutics.
Proline: The Natural "Kink" in the Chain
Proline's pyrrolidine ring restricts the N-Cα bond's rotation (phi, φ angle) to a narrow range, typically around -60° to -75°. A key feature of proline is its ability to adopt both cis and trans conformations of the X-Pro peptide bond, with the trans form being generally more stable. This cis-trans isomerization is a slow process and can be a rate-limiting step in protein folding and can influence receptor binding and biological activity.
cis-2-Amino-1-cyclopentanecarboxylic Acid (cis-2-ACPC): A Rigid Proline Mimetic
Comparative Data: A Focus on Somatostatin Analogs
To illustrate the conformational effects of proline and project the potential impact of cis-2-ACPC, we will focus on the well-characterized somatostatin analog, octreotide. Octreotide is a cyclic octapeptide that contains a critical proline residue in its pharmacophore.
Conformational Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the solution-state conformation of peptides. Key parameters include nuclear Overhauser effects (NOEs), which provide distance constraints between protons, and coupling constants (J-values), which inform on dihedral angles.
Table 1: Representative Dihedral Angles for a Proline-Containing Peptide (Octreotide)
| Residue | Phi (φ) (°) | Psi (ψ) (°) | Omega (ω) (°) |
| Pro | -65 to -75 | Variable | ~180 (trans) or ~0 (cis) |
Note: The exact values for octreotide can vary depending on the solvent and temperature. The ω angle for the peptide bond preceding proline can exist in both cis and trans conformations, leading to conformational heterogeneity.
Based on the structure of cis-2-ACPC, its incorporation in place of proline is expected to result in a more narrowly defined range of φ and ψ angles and to predominantly favor a trans peptide bond, thereby reducing conformational flexibility.
Receptor Binding Affinity
The conformation of a peptide directly influences its ability to bind to its target receptor. Somatostatin analogs exert their effects by binding to somatostatin receptors (SSTRs), with SSTR2 being a key target for many therapeutic analogs.
Table 2: Receptor Binding Affinities (IC50, nM) of Octreotide for Human Somatostatin Receptors
| Receptor Subtype | Octreotide IC50 (nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.8 |
| SSTR3 | 23 |
| SSTR4 | >1000 |
| SSTR5 | 6.3 |
Data compiled from publicly available sources.
The high affinity of octreotide for SSTR2 is attributed to its specific conformation, which is stabilized by the proline residue. Substitution with cis-2-ACPC, by potentially locking the peptide into an even more favorable binding conformation, could theoretically lead to enhanced affinity and/or selectivity for SSTR2. However, experimental verification is required.
Experimental Protocols
NMR Conformational Analysis
Objective: To determine the three-dimensional structure of a peptide in solution.
Methodology:
-
Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or D2O) to a concentration of 1-5 mM.
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). Key experiments include:
-
1D ¹H NMR: To assess sample purity and general folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance constraints.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, but can also detect correlations in molecules with intermediate tumbling rates.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.
-
¹H-¹⁵N HSQC: To assign backbone amide proton and nitrogen resonances.
-
-
Data Processing and Analysis: The NMR spectra are processed using appropriate software. Resonance assignments are made by tracing connectivities in the TOCSY and NOESY/ROESY spectra.
-
Structure Calculation: The distance constraints from NOESY/ROESY data, along with dihedral angle constraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate an ensemble of low-energy structures consistent with the experimental data.
Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity of a peptide to its receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., SSTR2) are prepared from cultured cells.
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14) is used.
-
Competitive Binding: A constant concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor peptide (the peptide of interest).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the free radioligand by rapid filtration.
-
Quantification: The amount of radioactivity on the filters (representing the bound radioligand) is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualization of a Relevant Signaling Pathway
The binding of a somatostatin analog like octreotide to SSTR2 initiates a cascade of intracellular signaling events that ultimately lead to its therapeutic effects, such as the inhibition of hormone secretion and cell proliferation.
Caption: SSTR2 Signaling Pathway.
Conclusion
The substitution of proline with cis-2-ACPC in peptides represents a promising strategy for enhancing conformational stability and potentially improving biological activity. While direct, quantitative comparisons in a single peptide system are needed to fully elucidate the nuanced differences, the available evidence suggests that cis-2-ACPC acts as a more rigid proline mimetic, reducing conformational heterogeneity. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to design and evaluate novel peptide analogs incorporating these and other conformationally constrained amino acids. Future studies directly comparing the NMR-derived structures and receptor binding affinities of peptides containing proline versus cis-2-ACPC will be invaluable in advancing the field of peptidomimetic drug design.
A Comparative Analysis of cis-2-Amino-1-cyclopentanecarboxylic Acid and Other Cyclic β-Amino Acids in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic β-amino acids are conformationally constrained building blocks that have garnered significant interest in medicinal chemistry and drug development. Their rigid structures allow for the synthesis of peptidomimetics with well-defined secondary structures, leading to enhanced target selectivity and improved metabolic stability. Among these, cis-2-Amino-1-cyclopentanecarboxylic acid, also known as cispentacin, has been a focal point of research due to its notable antifungal activity. This guide provides an objective comparison of the biological performance of cis-2-Amino-1-cyclopentanecarboxylic acid and other cyclic β-amino acids, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Antifungal Activity: Cispentacin and Its Derivatives
Cispentacin exhibits potent in vivo activity against various fungal pathogens, particularly Candida species. Its mechanism of action involves the inhibition of protein and RNA synthesis. A comparative analysis of cispentacin and its synthetic derivative, Icofungipen, reveals differences in their in vitro and in vivo efficacies.
Data Presentation: Antifungal Efficacy
| Compound | Fungal Strain | In Vitro Activity (IC50, µg/mL) | In Vitro Activity (IC100, µg/mL) | In Vivo Activity (PD50, mg/kg) |
| Cispentacin | Candida albicans (clinical isolates) | 6.3 - 12.5[1] | 6.3 - 50[1] | 10 (IV), 30 (PO)[1] |
| Icofungipen | Candida albicans (69 strains) | MIC Range: 4 - 32 | - | 10 - 20 (PO, dose-dependent protection) |
IC50: 50% inhibitory concentration; IC100: 100% inhibitory concentration; MIC: Minimum Inhibitory Concentration; PD50: Protective dose in 50% of infected mice; IV: Intravenous; PO: Oral.
Experimental Protocols: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.
1. Inoculum Preparation: a. Culture yeast strains on Sabouraud Dextrose Agar for 24-48 hours. b. Harvest several colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Plate Preparation: a. Add 100 µL of RPMI-1640 medium to the wells of a 96-well microtiter plate. b. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). c. Add a defined volume of the stock solution to the first well of each row and perform two-fold serial dilutions across the plate.
3. Inoculation and Incubation: a. Add 100 µL of the prepared yeast inoculum to each well. b. Incubate the plate at 35°C for 24-48 hours.
4. Endpoint Determination: a. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that prevents visible growth of the microorganism. This can be assessed visually or by reading the optical density using a microplate reader.
Mandatory Visualization: Antifungal Mechanism of Cispentacin
Caption: Proposed mechanism of antifungal action of Cispentacin.
Modulation of GABA Receptors
Cyclic β-amino acids are known to interact with γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. The conformational constraints imposed by the cyclic structure influence their binding affinity and functional activity. A comparative study of cyclopentane-based GABA analogues at human homomeric ρ1 and ρ2 GABA(C) receptors reveals the stereochemical preferences for receptor interaction.
Data Presentation: GABA(C) Receptor Activity of Cyclopentane Analogues
| Compound | Receptor | Agonist Activity (EC50, µM) | Antagonist Activity (Ki, µM) |
| (+)-cis-3-Aminocyclopentanecarboxylic acid | ρ1 | 26.1 ± 1.1 | - |
| ρ2 | 20.1 ± 2.1 | - | |
| (-)-cis-3-Aminocyclopentanecarboxylic acid | ρ1 | 78.5 ± 3.5 | - |
| ρ2 | 63.8 ± 23.3 | - | |
| (+)-trans-3-Aminocyclopentanecarboxylic acid | ρ1 | 2.7 ± 0.2 | - |
| ρ2 | 1.45 ± 0.22 | - | |
| (+)-4-Aminocyclopent-1-ene-1-carboxylic acid | ρ1 | - | 6.0 ± 0.1 |
| ρ2 | - | 4.7 ± 0.3 |
EC50: Half maximal effective concentration; Ki: Inhibitor constant. Data from a study on human homomeric ρ1 and ρ2 GABA(C) receptors expressed in Xenopus oocytes[2].
Experimental Protocols: GABA-A Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.
1. Membrane Preparation: a. Homogenize rat brains in a sucrose buffer. b. Perform differential centrifugation steps to isolate the crude synaptic membrane fraction. c. Wash the membranes multiple times with a binding buffer (e.g., Tris-HCl) to remove endogenous GABA. d. Resuspend the final membrane pellet in the binding buffer and determine the protein concentration.
2. Binding Assay: a. In a 96-well plate, add the prepared brain membranes, a radioligand (e.g., [3H]muscimol or [3H]flunitrazepam), and varying concentrations of the unlabeled test compound. b. To determine non-specific binding, add a high concentration of a known GABA-A receptor ligand (e.g., unlabeled GABA). c. Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
3. Separation and Detection: a. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. b. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. c. Place the filters in scintillation vials with a scintillation cocktail. d. Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis: a. Calculate the specific binding at each concentration of the test compound. b. Plot the specific binding as a function of the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualization: GABAergic Synapse Signaling Pathway
Caption: Simplified overview of a GABAergic synapse.
Enzyme Inhibition: Peptidomimetics Containing Cyclic β-Amino Acids
The incorporation of cyclic β-amino acids into peptide sequences can lead to potent and selective enzyme inhibitors. The constrained nature of the cyclic residue can influence the conformation of the peptide backbone, facilitating optimal binding to the enzyme's active site. A study on peptidomimetic inhibitors of µ-calpain demonstrates the impact of the P2 residue on inhibitory activity and selectivity.
Data Presentation: Calpain Inhibition by Peptidomimetics
| Compound | P2 Residue | µ-Calpain Inhibition (Ki, µM) | Cathepsin B Inhibition (Ki, µM) | Selectivity Ratio (Ki Cath B / Ki µ-Calp) |
| Compound 2 | α-Aminocyclopentane carboxylic acid | 1.7 | 0.5 | 0.29 |
| Compound 3 | α,α'-Diethylglycine | 0.08 | > 10 | > 125 |
Ki: Inhibition constant. Data from a study on peptidomimetic inhibitors of porcine erythrocyte µ-calpain and human liver cathepsin B.
Experimental Protocols: Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibition constant (Ki) of a compound against a specific enzyme.
1. Reagents and Buffers: a. Prepare an assay buffer with the optimal pH and ionic strength for the enzyme's activity. b. Prepare a stock solution of the purified enzyme. c. Prepare a stock solution of the enzyme's substrate. d. Prepare serial dilutions of the inhibitor compound in a suitable solvent (e.g., DMSO).
2. Assay Procedure: a. In a microplate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor. b. Pre-incubate the enzyme and inhibitor for a specific period to allow for binding. c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
3. Data Analysis: a. Determine the initial reaction velocities at each inhibitor concentration. b. Plot the reaction velocity against the substrate concentration for each inhibitor concentration (e.g., using a Lineweaver-Burk plot) to determine the mechanism of inhibition (e.g., competitive, non-competitive). c. Calculate the Ki value using appropriate kinetic models and software. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and the enzyme's Km for the substrate are known.
Mandatory Visualization: Experimental Workflow for Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
Conclusion
This comparative guide highlights the diverse biological activities of cis-2-Amino-1-cyclopentanecarboxylic acid and other cyclic β-amino acids. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development. The conformational constraint offered by the cyclic scaffold is a key determinant of their biological activity, influencing their potency and selectivity as antifungal agents, GABA receptor modulators, and enzyme inhibitors. Further exploration of structure-activity relationships within this class of compounds holds significant promise for the development of novel therapeutics.
References
Efficacy of Peptides Containing cis-2-Amino-1-cyclopentanecarboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of constrained amino acids into peptides is a powerful strategy to enhance their therapeutic potential. One such building block, cis-2-Amino-1-cyclopentanecarboxylic acid (cis-ACPC), offers a unique conformational rigidity that can significantly influence the biological activity of peptides. This guide provides a comparative analysis of the efficacy of cis-ACPC-containing peptides against relevant alternatives, supported by experimental data and detailed protocols.
Opioid Receptor Modulation: A Case Study in Enhanced Affinity
A significant application of cis-ACPC is as a peptidomimetic to replace proline residues, thereby influencing receptor binding and selectivity. A study on morphiceptin analogs, where the proline at position two was substituted with stereoisomers of 2-aminocyclopentane carboxylic acid (Ac5c), provides a clear quantitative comparison.
Comparative Binding Affinities of Morphiceptin Analogs at Opioid Receptors
| Compound | Proline Substitution | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | Receptor Preference |
| Morphiceptin (Standard) | L-Proline | - | - | μ-selective |
| Analog 1 | (R,S)-cis-Ac5c | 15 ± 2 | 350 ± 50 | μ-preferring |
| Analog 2 | (S,R)-cis-Ac5c | > 10,000 | > 10,000 | Inactive |
| Analog 3 | (R,R)-trans-Ac5c | > 10,000 | > 10,000 | Inactive |
| Analog 4 | (S,S)-trans-Ac5c | > 10,000 | > 10,000 | Inactive |
Data Interpretation: The substitution of L-proline with the (R,S)-cis-Ac5c isomer resulted in a potent analog with high affinity for the μ-opioid receptor and a notable preference over the δ-opioid receptor. In contrast, the other stereoisomers of Ac5c led to a dramatic loss of activity. This highlights the critical role of stereochemistry in the conformational constraint of the peptide backbone for optimal receptor interaction. The (R,S)-cis-Ac5c analog demonstrates the potential of this modification to create potent and selective opioid receptor ligands.
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation
Opioid receptors are G-protein coupled receptors (GPCRs). The binding of an agonist, such as a morphiceptin analog, initiates a signaling cascade.
Enzyme Inhibition: Targeting Calpains
The conformational constraint imparted by cyclic amino acids can also be exploited in the design of enzyme inhibitors. A study on calpain inhibitors provides insight into the efficacy of peptides containing a related cyclic amino acid, α-aminocyclopentane carboxylic acid.
Comparative Inhibition of μ-Calpain
| Compound | P2 Residue | μ-Calpain Ki (μM) |
| Inhibitor A | α-Aminocyclopentane carboxylic acid | 1.7 |
| Inhibitor B | α,α'-Diethylglycine | 0.08 |
Data Interpretation: In this comparative study, the inhibitor containing α,α'-diethylglycine at the P2 position was significantly more potent than the one with α-aminocyclopentane carboxylic acid. While not cis-ACPC, this data underscores how different constrained residues can dramatically impact inhibitory activity. Further studies directly comparing cis-ACPC with other constrained amino acids in calpain inhibitors would be valuable.
Potential Antimicrobial and Anticancer Efficacy
Incorporating cis-ACPC can induce stable secondary structures, such as helices and turns, which are often crucial for the membrane-disrupting activity of many antimicrobial and anticancer peptides.[1] By pre-organizing the peptide into an active conformation, cis-ACPC could potentially enhance the efficiency of membrane interaction and disruption.
Hypothesized Mechanism of Action: Membrane Disruption
Many antimicrobial and anticancer peptides function by disrupting the cell membrane of pathogens or cancer cells.
Further research is warranted to quantify the impact of cis-ACPC incorporation on the MIC and IC50 values of known antimicrobial and anticancer peptides compared to their native counterparts.
Potential in Neuroprotection
Proline-rich peptides have demonstrated neuroprotective effects through various signaling pathways. The structural mimicry of proline by cis-ACPC suggests that peptides incorporating this constrained amino acid could also exhibit neuroprotective activities.
Neuroprotective Signaling Pathway of Proline-Rich Peptides
One proposed mechanism involves the activation of the G-protein/phospholipase C (PLC)/protein kinase C (PKC) signaling pathway, leading to the inhibition of glycogen synthase kinase 3 beta (GSK3β) and a subsequent reduction in oxidative stress.[2]
References
Comparative Guide to the Structure-Activity Relationship of cis-2-Amino-1-cyclopentanecarboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cis-2-Amino-1-cyclopentanecarboxylic acid analogs and their structure-activity relationships (SAR), with a focus on their interactions with glutamate and GABA receptors. The information is presented to facilitate research and development in neuropharmacology and medicinal chemistry.
Introduction
cis-2-Amino-1-cyclopentanecarboxylic acid is a conformationally constrained amino acid analog. Its rigid cyclopentane backbone makes it a valuable scaffold in drug design for probing the topographies of neurotransmitter receptors. By modifying this core structure, researchers can develop analogs with selective agonist or antagonist activities at various receptor subtypes, offering potential therapeutic applications for a range of neurological and psychiatric disorders. This guide summarizes key quantitative data, details the experimental protocols used to obtain this data, and visualizes relevant biological pathways and experimental workflows.
Quantitative Structure-Activity Relationship Data
The following tables summarize the biological activity of various cis-2-Amino-1-cyclopentanecarboxylic acid analogs at metabotropic glutamate receptors (mGluRs) and GABAC receptors. The data highlights how modifications to the cyclopentane ring, such as the addition of carboxylic acid groups or alterations in stereochemistry, influence receptor affinity and efficacy.
Table 1: Activity of Aminocyclopentanetricarboxylic Acid Analogs at Metabotropic Glutamate Receptor Subtypes
| Compound | Structure | Receptor Subtype | Activity | Potency (KB or EC50 in µM) |
| ACPT-I | 1-aminocyclopentane-1,3,4-tricarboxylic acid | mGluR1a | Antagonist | > 300[1] |
| mGluR2 | Antagonist | > 300[1] | ||
| mGluR4a | Agonist | 7.2 ± 2.3[1] | ||
| ACPT-II | 1-aminocyclopentane-1,3,4-tricarboxylic acid | mGluR1a | Antagonist | 115 ± 2[1] |
| mGluR2 | Antagonist | 88 ± 21[1] | ||
| mGluR4a | Antagonist | 77 ± 9[1] | ||
| (+)-(3S,4S)-ACPT-III | 1-aminocyclopentane-1,3,4-tricarboxylic acid | mGluR1a | Antagonist | > 300[1] |
| mGluR2 | Antagonist | > 300[1] | ||
| mGluR4a | Agonist | 8.8 ± 3.2[1] | ||
| (-)-(3R,4R)-ACPT-III | 1-aminocyclopentane-1,3,4-tricarboxylic acid | mGluR4a | Antagonist | 220[1] |
ACPT: Aminocyclopentanetricarboxylic acid. KB represents the antagonist dissociation constant, and EC50 represents the half-maximal effective concentration for agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate interpretation of the presented data and for the design of future experiments.
Radioligand Binding Assay for Metabotropic Glutamate Receptors
This protocol is used to determine the binding affinity (Ki or KB) of unlabeled test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Cells stably expressing the metabotropic glutamate receptor subtype of interest (e.g., mGluR1a, mGluR2, mGluR4a) are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[2][3]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-LY354740 for group II mGluRs), and varying concentrations of the unlabeled test compound.[2]
-
To determine non-specific binding, a high concentration of a known standard ligand (e.g., L-glutamate) is added to a set of wells.[2]
-
The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
3. Separation of Bound and Free Ligand:
-
The contents of the wells are rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is then converted to a Ki or KB value using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key concepts and workflows related to the structure-activity relationship of cis-2-Amino-1-cyclopentanecarboxylic acid analogs.
Caption: Radioligand Binding Assay Workflow.
Caption: mGluR4a Agonist Signaling Pathway.
References
A Comparative Guide to the Neuroprotective Effects of cis-2-Amino-1-cyclopentanecarboxylic Acid and Alternatives in Cellular Models of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neuroprotective effects of cis-2-Amino-1-cyclopentanecarboxylic acid and two alternative compounds, N-acetylcysteine (NAC) and Edaravone, in established in vitro models of oxidative stress-induced neuronal cell death. The data presented herein is intended to offer a framework for evaluating the therapeutic potential of these agents in the context of neurodegenerative diseases where oxidative stress is a key pathological feature.
Comparative Efficacy Against Oxidative Stress-Induced Neurotoxicity
The following tables summarize the neuroprotective effects of N-acetylcysteine (NAC) and Edaravone against hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y cells. These tables are structured to allow for a clear comparison of key neuroprotective parameters.
Table 1: Effect on Cell Viability in H₂O₂-Treated SH-SY5Y Cells
| Compound | Concentration | Oxidative Stressor | % Increase in Cell Viability (relative to H₂O₂-treated control) | Reference |
| cis-2-Amino-1-cyclopentanecarboxylic acid | Data not available | Data not available | Data not available | |
| N-acetylcysteine (NAC) | 1 mM | 0.5 mM H₂O₂ | ~27% | [2] |
| Edaravone | 40 µM | Aβ₂₅₋₃₅ | Significantly increased | [3] |
Table 2: Reduction of Intracellular Reactive Oxygen Species (ROS) in H₂O₂-Treated SH-SY5Y Cells
| Compound | Concentration | Oxidative Stressor | % Decrease in ROS Levels (relative to H₂O₂-treated control) | Reference |
| cis-2-Amino-1-cyclopentanecarboxylic acid | Data not available | Data not available | Data not available | |
| N-acetylcysteine (NAC) | Not specified | H₂O₂ | Significantly decreased | [4] |
| Edaravone | 40 µM | Aβ₂₅₋₃₅ | Significantly decreased | [3] |
Table 3: Inhibition of Caspase-3 Activity in Oxidative Stress-Induced Apoptosis in SH-SY5Y Cells
| Compound | Concentration | Apoptotic Stimulus | % Decrease in Caspase-3 Activity (relative to stimulus-treated control) | Reference |
| cis-2-Amino-1-cyclopentanecarboxylic acid | Data not available | Data not available | Data not available | |
| N-acetylcysteine (NAC) | Not specified | H₂O₂ | Data not available | |
| Edaravone | 40 µM | Aβ₂₅₋₃₅ | Significantly decreased (inferred from apoptosis reduction) | [3] |
Table 4: Preservation of Mitochondrial Membrane Potential (ΔΨm) in SH-SY5Y Cells Under Oxidative Stress
| Compound | Concentration | Oxidative Stressor | Effect on ΔΨm | Reference |
| cis-2-Amino-1-cyclopentanecarboxylic acid | Data not available | Data not available | Data not available | |
| N-acetylcysteine (NAC) | Not specified | H₂O₂ | Data not available | |
| Edaravone | 25 µM | ZnO Nanoparticles | Averted decrease in mitochondrial complex I and V activity | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures for assessing neuroprotection in the SH-SY5Y cell line.
Cell Culture and Induction of Oxidative Stress
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Induction of Oxidative Stress: Cells are typically seeded in multi-well plates and allowed to adhere for 24 hours. Oxidative stress is induced by exposing the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptides for a specified duration (e.g., 24 hours). The optimal concentration of the stressor should be determined empirically to induce approximately 50% cell death.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
After treatment with the neuroprotective compound and/or oxidative stressor, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.[6][7][8]
-
Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA Assay)
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Procedure:
-
After treatment, wash the cells with warm phosphate-buffered saline (PBS).
-
Load the cells with DCFH-DA (typically 10-25 µM) in serum-free medium or PBS and incubate for 30-60 minutes at 37°C, protected from light.[9][10]
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~530 nm).[11][12]
-
An increase in fluorescence indicates higher levels of intracellular ROS.
-
Caspase-3 Activity Assay (Colorimetric Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a colorimetric substrate.
-
Procedure:
-
After treatment, lyse the cells using a lysis buffer provided in a commercial kit.
-
Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[13]
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The absorbance is proportional to the caspase-3 activity in the sample.
-
Mitochondrial Membrane Potential (ΔΨm) Assay (TMRE Assay)
This assay uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess the mitochondrial membrane potential, an indicator of mitochondrial health.
-
Procedure:
-
After treatment, incubate the cells with TMRE (typically 20-200 nM) in culture medium for 20-30 minutes at 37°C.[1]
-
Wash the cells with warm medium or assay buffer.[1]
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~549 nm, emission ~575 nm).[1]
-
A decrease in TMRE fluorescence indicates mitochondrial depolarization and dysfunction.
-
Visualizations
The following diagrams illustrate the experimental workflow for evaluating neuroprotective compounds and a hypothesized signaling pathway for neuroprotection against oxidative stress.
References
- 1. Neuroprotective Effects of Phenolic and Carboxylic Acids on Oxidative Stress-Induced Toxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of interaction between (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R)-ACPD and noradrenaline on cyclic AMP accumulation: different actions in brain slices, primary glial and neuronal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemogenetic emulation of intraneuronal oxidative stress affects synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Loss of mitochondrial membrane potential is associated with increase in mitochondrial volume: physiological role in neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic silicon protects human neuroblastoma SH-SY5Y cells against hydrogen peroxide effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Carboxyfullerenes as neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trans-1-aminocyclopentane-1,3-dicarboxylic acid (t-ACPD) decreases synaptic excitation in rat striatal slices through a presynaptic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journal.zums.ac.ir [journal.zums.ac.ir]
A Comparative Guide to the Influence of Constrained Amino Acids on Peptide Secondary Structure
For Researchers, Scientists, and Drug Development Professionals
The introduction of conformational constraints into peptides is a cornerstone of modern peptidomimetic design and drug development. By restricting the rotational freedom of the peptide backbone or side chains, constrained amino acids pre-organize the peptide into a specific secondary structure, such as an α-helix, β-sheet, or β-turn. This pre-organization can lead to enhanced biological activity, increased receptor affinity, and improved metabolic stability by locking the peptide into its bioactive conformation. This guide provides a comparative analysis of common constrained amino acids, their effects on secondary structures, and the experimental methods used for their characterization, supported by experimental data from the literature.
Overview of Common Constrained Amino Acids and Their Structural Propensities
Constraining the conformational flexibility of a peptide can be achieved through various chemical modifications. The choice of the constraining amino acid is critical as it directly influences the resulting secondary structure. The following table summarizes the key characteristics and structural preferences of several widely used constrained amino acids.
Table 1: Comparative Overview of Common Constrained Amino Acids
| Category | Specific Example | Structural Feature | Primary Induced Secondary Structure | Key Conformational Effects |
| α,α-Disubstituted | α-Aminoisobutyric acid (Aib) | Geminal dimethyl substitution at Cα | 310- and α-Helices.[1][2] | Steric hindrance from the α-methyl groups restricts the available φ, ψ torsion angles to the helical regions of the Ramachandran plot.[1][3] It strongly disrupts β-sheet formation.[1] |
| N-Substituted | Proline (Pro) | The side chain forms a five-membered pyrrolidine ring with the backbone amine. | β-Turns (often at i+1 position).[4] | The cyclic nature restricts the φ angle to approximately -60°, making it a potent "helix breaker" but an excellent β-turn inducer.[5] |
| Proline Derivatives | 4-Hydroxyproline (Hyp) | A hydroxyl group is attached to the Cγ of the pyrrolidine ring.[5] | Stabilizes collagen triple helix; contributes to β-turn formation. | The hydroxylation of proline increases the stability of the collagen triple helix and plays a key role in its structure.[6][7] |
| Side-Chain to Side-Chain Cyclization | Lanthionine (Lan) & Methyllanthionine (MeLan) | A thioether bridge connects two amino acid residues.[8][9] | Constrained loops and rings, often within larger bioactive peptides. | These intramolecular cross-links drastically reduce conformational flexibility, enforcing specific topologies that are crucial for the biological activity of lantibiotics.[8][10] |
| Side-Chain to Backbone Cyclization | Lactam Bridges | An amide bond forms between the side chains of residues like Asp/Glu and Lys/Orn. | α-Helices, β-Turns. | The position and length of the lactam bridge can be tuned to stabilize either helical or turn structures. An i, i+4 linkage often promotes helicity.[11][12] |
| β-Amino Acids | Various | An additional carbon atom in the backbone between Cα and the carbonyl group. | β-Peptide foldamers can form unique helical structures (e.g., 14-helix) and sheets.[11][13] | The expanded backbone allows for the formation of novel secondary structures not accessible to α-peptides, often with enhanced proteolytic resistance.[11][14] |
Quantitative Comparison of Effects on Secondary Structure
The propensity of a constrained amino acid to induce a particular secondary structure can be quantified using various biophysical techniques. Circular Dichroism (CD) spectroscopy is frequently used to estimate the helical content of peptides in solution.
Table 2: Impact of Selected Constrained Amino Acids on Peptide Helicity
| Constrained Amino Acid/Strategy | Peptide System | Solvent/Conditions | Observed Effect on Helicity | Citation |
| α-Aminoisobutyric acid (Aib) | Aib-rich peptides | Various | Aib is a strong helix promoter, frequently inducing 310-helical conformations in short oligomers.[1][2][11] | [1][2][11] |
| Hydrocarbon Stapling (i, i+7) | All-hydrocarbon cross-link between non-proteogenic amino acids | Aqueous buffer | Significantly increases α-helicity and proteolytic stability compared to the linear counterpart.[11][12] | [11][12] |
| Lactam Bridge (i, i+4) | Alanine-rich peptide | Trifluoroethanol (TFE) | Can induce helical conformations, though sometimes unexpectedly results in β-turns depending on the sequence and environment.[11][15] | [11][15] |
| D-Proline | Inserted into a peptide sequence | Aqueous buffer | Can be used to create a turn structure within a sequence to enhance the stability of β-sheets.[1] | [1] |
Logical and Experimental Workflows
The selection of a constraining strategy and the subsequent structural verification follow a logical progression. The diagrams below illustrate the relationship between different constrained amino acids and their resulting secondary structures, as well as a typical experimental workflow for characterization.
Caption: Logical flow from peptide design to secondary structure formation.
Caption: Experimental workflow for peptide structure determination.
Detailed Experimental Protocols
Accurate determination of peptide secondary structure relies on the rigorous application of biophysical techniques. Below are generalized protocols for the key experiments cited in the literature.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone amides.
-
Objective: To determine the relative content of α-helix, β-sheet, and random coil structures in solution.
-
Sample Preparation:
-
Data Acquisition:
-
Data Interpretation:
-
α-Helix: Characterized by strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm.
-
β-Sheet: Shows a negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: Typically exhibits a strong negative band near 200 nm.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-resolution information about peptide structure and dynamics in solution.[18]
-
Objective: To determine the three-dimensional structure of a peptide by measuring inter-proton distances, torsion angles, and hydrogen bonding.[19]
-
Sample Preparation:
-
Key Experiments:
-
TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same amino acid spin system, aiding in residue assignment.[20]
-
NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons (typically < 5 Å). These interatomic distances are used as restraints for structure calculation.[19]
-
Variable Temperature Experiments: The temperature dependence of amide proton chemical shifts can identify protons involved in stable intramolecular hydrogen bonds (a key feature of secondary structures), as they are shielded from the solvent.[19]
-
-
Structure Calculation: The collected NOE distance restraints and torsion angle constraints are used with software packages like CYANA or CNS to calculate an ensemble of structures consistent with the experimental data.[19]
X-ray Crystallography
X-ray crystallography can provide a high-resolution, static picture of a peptide's three-dimensional structure in the solid state.[21]
-
Objective: To determine the precise atomic coordinates of a peptide in a crystal lattice.
-
Methodology:
-
Peptide Synthesis and Purification: High purity (>95%) is essential for successful crystallization. Peptides are typically synthesized via Fmoc-based solid-phase peptide synthesis (SPPS).[20][22]
-
Crystallization: The purified peptide is screened against a wide range of conditions (buffers, salts, precipitants) using commercially available kits to find conditions that yield diffraction-quality crystals.[22]
-
Data Collection: The crystal is exposed to a focused X-ray beam, and the resulting diffraction pattern is recorded.[22]
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map. An atomic model of the peptide is then built into this map and refined to best fit the experimental data.[22] This yields a detailed view of the peptide's conformation, hydrogen bonding network, and molecular packing.[21]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Controls exerted by the Aib residue: helix formation and helix reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pediaa.com [pediaa.com]
- 6. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 7. Proline and hydroxyproline metabolism: implications for animal and human nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | A Structural View on the Maturation of Lanthipeptides [frontiersin.org]
- 11. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Peptides constrained by an aliphatic linkage between two C(alpha) sites: design, synthesis, and unexpected conformational properties of an i,(i + 4)-linked peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 22. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biophysical Characterization of Peptides Containing cis-2-Amino-1-cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural, conformationally constrained amino acids into peptides is a powerful strategy in medicinal chemistry to enhance biological activity and metabolic stability. One such building block, cis-2-Amino-1-cyclopentanecarboxylic acid (cis-ACPC), has garnered significant interest due to its ability to induce specific secondary structures, thereby influencing the peptide's overall conformation and, consequently, its interaction with biological targets. This guide provides a comparative analysis of the biophysical properties of peptides containing cis-ACPC against other peptide analogues, supported by experimental data and detailed methodologies.
Conformational Analysis: Inducing Structural Rigidity
The cyclopentane ring of cis-ACPC restricts the peptide backbone's flexibility, often promoting the formation of well-defined secondary structures like β-turns.[1] This conformational pre-organization can lead to enhanced binding affinity for target receptors and enzymes. The biophysical techniques of Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in elucidating these structural features.
Comparative Conformational Data
| Peptide Type | Dominant Secondary Structure | Method of Analysis | Reference |
| Peptides with cis-ACPC | β-turn | CD, NMR | [1] |
| Peptides with trans-ACPC | 12-helix (in homo-oligomers) | NMR | [1] |
| Linear, unconstrained peptides | Random coil or dynamic equilibrium of conformations | CD, NMR | [2] |
| Peptides with Proline | β-turn | CD, NMR | [3] |
| Cyclic peptides (e.g., disulfide-bridged) | Defined turn/loop structures | NMR | [2] |
Enhanced Proteolytic Stability
A significant advantage of incorporating unnatural amino acids like cis-ACPC is the increased resistance of the resulting peptides to enzymatic degradation.[4] This enhanced stability is crucial for the development of peptide-based therapeutics with improved pharmacokinetic profiles.
Comparative Protease Stability Data
| Peptide Type | Susceptibility to Proteolytic Cleavage | Common Proteases Tested | Reference |
| Peptides with cis-ACPC | Reduced | Trypsin, Chymotrypsin, Serum Proteases | [4][5] |
| Peptides with D-amino acids | Significantly Reduced | Various proteases | [6] |
| Linear peptides with natural L-amino acids | High | Trypsin, Chymotrypsin, etc. | [7] |
| Cyclized peptides | Reduced | Exopeptidases and some endopeptidases | [8][9] |
Experimental Protocols
Accurate biophysical characterization relies on robust experimental methodologies. Below are detailed protocols for key techniques used to assess the conformation and stability of peptides containing cis-ACPC.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.[10]
Methodology:
-
Sample Preparation: Peptides are dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. For studying solvent effects on conformation, spectra can also be recorded in the presence of membrane-mimicking environments like sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE).[11]
-
Instrumentation: Spectra are recorded on a CD spectropolarimeter.
-
Data Acquisition: Far-UV spectra (typically 190-260 nm) are collected at a controlled temperature (e.g., 25°C) using a quartz cuvette with a path length of 1 mm.
-
Data Analysis: The resulting spectra are analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, β-turn, random coil). The characteristic CD spectrum of a β-turn, often induced by cis-ACPC, shows a positive band around 205 nm and a negative band around 225-230 nm.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution, atomic-level information about the three-dimensional structure and dynamics of peptides in solution.[13][14]
Methodology:
-
Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.
-
Instrumentation: Experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition: A suite of 1D and 2D NMR experiments are conducted, including:
-
¹H NMR: To observe the chemical shifts of protons.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid.[15]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.[15]
-
-
Structure Calculation: The distance restraints obtained from NOESY data, along with dihedral angle restraints derived from coupling constants, are used in molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the experimental data.[16]
Protease Stability Assay
This assay evaluates the resistance of peptides to enzymatic degradation.
Methodology:
-
Peptide Incubation: The peptide is incubated with a specific protease (e.g., trypsin, α-chymotrypsin) or in human serum at a defined ratio and at a physiological temperature (37°C).[17][18]
-
Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped, for example, by adding an acid like trifluoroacetic acid (TFA).[17]
-
Analysis: The amount of intact peptide remaining at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC). The degradation profile is then plotted to determine the peptide's half-life.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures described above.
Caption: Workflow for biophysical characterization of peptides.
Caption: Workflow for NMR-based peptide structure determination.
References
- 1. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Amino acids containing peptides and click-cyclized peptide as β-turn mimics: a comparative study with 'conventional' lactam- and disulfide-bridged hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. intavispeptides.com [intavispeptides.com]
- 9. Characterization of Tachyplesin Peptides and Their Cyclized Analogues to Improve Antimicrobial and Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 15. youtube.com [youtube.com]
- 16. Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to NMR Analysis of Peptides: cis-2-Amino-1-cyclopentanecarboxylic Acid vs. Proline
For researchers, scientists, and drug development professionals, understanding the conformational constraints imposed by non-natural amino acids is paramount in peptide and protein engineering. This guide provides a comparative analysis of peptides incorporating cis-2-amino-1-cyclopentanecarboxylic acid (cACPC) versus the naturally occurring proline, with a focus on their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.
The rigid cyclic structures of both cACPC and proline introduce significant conformational restrictions on the peptide backbone. However, the five-membered ring of proline and the cyclopentane ring of cACPC, a β-amino acid, lead to distinct structural preferences and NMR spectral features. This guide synthesizes available data to highlight these differences, offering insights into how these residues can be used to modulate peptide structure and function.
Conformational Landscape: cACPC vs. Proline
Proline's unique cyclic side chain restricts the backbone dihedral angle φ to approximately -65° and allows for cis-trans isomerization of the preceding peptide bond, a critical conformational switch in many biological processes. The cis and trans conformations are often in equilibrium, with the trans form generally being more stable. This isomerization can be observed and quantified by NMR, with distinct chemical shifts for the α, β, γ, and δ carbons in each state.
On the other hand, oligomers of cis-ACPC, a cyclic β-amino acid, have been shown to adopt β-sheet secondary structures. When incorporated into α-peptides, cis-ACPC can act as an inducer of β-turns, similar to proline. However, the cyclopentane ring of cACPC introduces a different set of conformational constraints compared to the pyrrolidine ring of proline, influencing the local and global folding of the peptide.
Comparative NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for proline and cACPC residues within a peptide chain. These values are influenced by neighboring residues, solvent conditions, and temperature.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
| Proton | Proline (trans) | Proline (cis) | cis-2-Amino-1-cyclopentanecarboxylic acid |
| Hα | ~4.4 | ~4.5 | ~3.8-3.9 |
| Hβ | ~2.0, ~2.3 | ~2.1, ~2.4 | ~1.7-2.2 |
| Hγ | ~1.9, ~2.1 | ~1.8, ~2.0 | ~1.7-2.0 |
| Hδ | ~3.5, ~3.7 | ~3.4, ~3.6 | - |
| Cyclopentane CH₂ | - | - | ~1.7-2.2 |
| Cyclopentane CHCO₂H | - | - | ~2.9-3.2 |
| Amide NH | - | - | Varies |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
| Carbon | Proline (trans) | Proline (cis) | cis-2-Amino-1-cyclopentanecarboxylic acid |
| Cα | ~61 | ~60 | ~53-54 |
| Cβ | ~30 | ~32 | ~27-30 |
| Cγ | ~25 | ~22 | ~21-23 |
| Cδ | ~47 | ~49 | - |
| Cyclopentane CH₂ | - | - | ~27-30 |
| Cyclopentane CHCO₂H | - | - | ~45-49 |
| Carbonyl C=O | ~174 | ~173 | ~176-177 |
Note: Chemical shifts are approximate and can vary significantly based on the peptide sequence and experimental conditions.
A key diagnostic for proline cis-trans isomerization is the difference in the ¹³C chemical shifts of the β and γ carbons (Δβγ). For the trans isomer, this difference is typically around 5 ppm, whereas for the cis isomer, it is larger, around 10 ppm.[1]
Experimental Protocols
A typical workflow for the NMR analysis of peptides containing either cACPC or proline involves several key steps, from sample preparation to data analysis.
Sample Preparation
-
Peptide Synthesis and Purification: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following cleavage and deprotection, the crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Dissolution: The purified peptide is dissolved in a suitable deuterated solvent, typically D₂O or a mixture of H₂O/D₂O (9:1) to allow for the observation of exchangeable amide protons. The peptide concentration for NMR is generally in the range of 0.5-5 mM.[2][3]
-
pH and Buffer: The pH of the sample is adjusted using dilute deuterated acid or base. A buffer, such as phosphate-buffered saline (PBS), may be used, ensuring the total salt concentration is below 300 mM to avoid signal broadening.[2] For observing amide hydrogens, a pH below 7.5 is recommended.[2]
-
Internal Standard: A known amount of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP), is added for chemical shift referencing.
NMR Data Acquisition
A suite of 1D and 2D NMR experiments is typically acquired to determine the structure and conformation of the peptide.
-
1D ¹H NMR: Provides a general overview of the sample's purity and folding state.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid spin system.
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through three bonds.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the three-dimensional structure.
-
¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.
-
¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.
Visualizing the Workflow and Structural Differences
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for NMR analysis and the fundamental structural differences between peptides containing cACPC and proline.
References
Safety Operating Guide
Safe Disposal of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, a compound that requires careful management due to its hazardous properties.
Hazard Profile and Safety Recommendations
This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage[1]. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment.
| PPE Category | Specific Recommendations | Source |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (minimum 8 inches). | [2] |
| Skin Protection | Handle with impervious gloves. Inspect gloves prior to use and use proper glove removal technique. Wear protective clothing to prevent skin contact. | [1][2][3] |
| Respiratory Protection | In situations where dust formation is possible, use a dust mask (e.g., N95 type). | [2] |
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation.
-
Containment : Prevent the spill from entering drains or waterways[3].
-
Cleanup : For minor spills, carefully sweep up the solid material and place it into a clean, dry, labeled, and sealable container for disposal[1][3]. Avoid generating dust during this process[3]. Do not use air hoses for cleaning[3]. For major spills, alert the appropriate emergency response team[3].
Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[4].
Step-by-Step Disposal Procedure
-
Waste Collection : Collect waste material, including any contaminated spill cleanup materials, in a suitable, properly labeled container.
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials[4][5]. Keep the container tightly closed.
-
Professional Disposal : Arrange for the collection and disposal of the waste by a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical into drains or the general trash system[2][6].
-
Decontamination : Thoroughly decontaminate any equipment or surfaces that have come into contact with the chemical. Wash hands and any exposed skin thoroughly after handling.
Disposal Procedure Workflow
References
Personal protective equipment for handling cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Immediate Precautions
This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage[1]. It is imperative to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood.
Emergency First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[1].
-
Skin Contact: Take off all contaminated clothing at once. Wash the affected area immediately with soap and plenty of water. Seek immediate medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Call a physician immediately[1].
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield is recommended for splash protection. | Must comply with EN166, AS/NZS 1337.1, or equivalent national standards[2]. Contact lenses should be avoided as they can absorb and concentrate irritants[2]. |
| Hands | Chemical-resistant, impervious gloves (e.g., Nitrile). | Gloves should be inspected for degradation before and during use[2]. Change gloves frequently (e.g., every 30-60 minutes) or immediately if contaminated or damaged[3]. Always wash hands thoroughly after removing gloves[2]. |
| Body | Laboratory coat or overalls. | Should have a closed front, long sleeves, and tight-fitting cuffs to protect skin from potential splashes[3]. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated. | Select a respirator based on the potential for exposure and that meets appropriate standards. |
Handling and Storage Procedures
Safe Handling Workflow:
The following diagram illustrates the standard operating procedure for safely handling this compound.
Storage:
-
Store in a tightly closed, properly labeled container[2].
-
Keep in a cool, dry, and well-ventilated area.
-
Store locked up[1].
Spill and Disposal Management
Proper management of spills and waste is crucial to prevent contamination and exposure.
| Procedure | Action Steps |
| Minor Spills | 1. Clean up all spills immediately[2].2. Wear appropriate PPE, including impervious gloves and safety glasses[2].3. Use dry clean-up procedures and avoid generating dust[2].4. Vacuum or carefully sweep up the material[2]. Do not use compressed air[2].5. Place the spilled material into a clean, dry, sealable, and labeled container for disposal[2]. |
| Major Spills | 1. Evacuate the area and move upwind.2. Alert the appropriate emergency response team or fire brigade, informing them of the hazard's location and nature.3. Control personal contact with the substance by using protective equipment. |
| Waste Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1]. Do not allow the chemical to enter drains or waterways. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
